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4-fluoro-7-methyl-1H-indole-6-carbonitrile Documentation Hub

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  • Product: 4-fluoro-7-methyl-1H-indole-6-carbonitrile
  • CAS: 1167055-62-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile in Drug Discovery

The following is an in-depth technical guide on the therapeutic potential and application of 4-fluoro-7-methyl-1H-indole-6-carbonitrile in drug discovery. Executive Summary: The Strategic Value of the Scaffold In the hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and application of 4-fluoro-7-methyl-1H-indole-6-carbonitrile in drug discovery.

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes landscape of modern medicinal chemistry, the indole core remains a "privileged scaffold," appearing in over 100 FDA-approved drugs. However, the "low-hanging fruit" of simple indole derivatives has largely been harvested. The frontier now lies in highly substituted, electron-modulated cores that offer precise control over metabolic stability, potency, and selectivity.

4-fluoro-7-methyl-1H-indole-6-carbonitrile (CAS 1167055-62-0) represents a pinnacle of this "scaffold engineering." It is not merely a building block; it is a pre-optimized pharmacophore designed to address three critical failure modes in drug discovery:

  • Metabolic Liability: The C4-Fluorine blocks a common site of oxidative metabolism (CYP450 oxidation).

  • Solubility & Permeability: The C6-Nitrile serves as a polar "anchor" that improves hydrogen bonding without the liability of a primary amine or carboxylic acid.

  • Conformational Control: The C7-Methyl group introduces steric bulk that can lock the molecule into a bioactive conformation (atropisomerism) or fill hydrophobic sub-pockets in enzymes (e.g., kinases) or viral capsids.

This guide details the chemical profile, synthesis, and therapeutic utility of this advanced intermediate, specifically within the context of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and Next-Generation Kinase Inhibitors .

Chemical Architecture & Pharmacophoric Analysis[1][2]

The therapeutic potency of this molecule stems from the synergistic effects of its substituents. A structural dissection reveals the rationale behind its design.

Structural Logic Diagram

The following diagram illustrates the specific medicinal chemistry functions of each substituent on the indole core.

ScaffoldAnalysis cluster_properties Physicochemical Impact Core Indole Core (Privileged Scaffold) F4 C4-Fluorine (Metabolic Block) Core->F4 Blocks CYP Oxidation Modulates pKa of NH CN6 C6-Carbonitrile (H-Bond Acceptor / pKa Modulator) Core->CN6 Replaces Halogens Increases Solubility Me7 C7-Methyl (Steric Lock / Hydrophobic Fill) Core->Me7 Induces Torsion Fills Lipophilic Pockets Prop2 Enhanced Metabolic Stability F4->Prop2 Prop1 Reduced Lipophilicity (vs Cl/Br) CN6->Prop1 Prop3 Versatile Synthetic Handle (CN) CN6->Prop3

Figure 1: Pharmacophoric dissection of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Physicochemical Profile
PropertyValue (Predicted/Exp)Medicinal Chemistry Implication
Molecular Formula C₁₀H₇FN₂Low MW allows for extensive elaboration.
Molecular Weight 174.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.3Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (Indole NH)Critical for hinge binding (kinases) or pocket anchoring.
H-Bond Acceptors 2 (Nitrile N, F)Nitrile provides a vector for specific interactions.
pKa (Indole NH) ~15-16Slightly more acidic due to F and CN electron withdrawal.

Therapeutic Applications

Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)

The most prominent application of highly substituted indoles is in the development of CAMs. These drugs target the HBV core protein (Cp), disrupting the assembly of the viral capsid.[1][2][3]

  • Mechanism: The indole scaffold binds to the hydrophobic pocket at the dimer-dimer interface of the Cp.

  • Role of Substituents:

    • The C7-Methyl group is critical for filling a small hydrophobic sub-pocket, often improving potency by 10-100x compared to the des-methyl analog.

    • The C6-Carbonitrile acts as a bioisostere for carboxamides, often interacting with Trp102 or Ser106 in the binding pocket.

    • The C4-Fluorine modulates the electron density of the indole ring, affecting the strength of the pi-pi stacking interaction with Phe23 or Tyr118.

Kinase Inhibition (SIK / JAK / TRK)

Indoles are classic "hinge binders" in kinase inhibitors.

  • Target Class: Salt-Inducible Kinases (SIKs) and Janus Kinases (JAKs).

  • Application: The 6-cyano group can be hydrolyzed to a primary amide (common in JAK inhibitors) or reduced to an amine. The 4-fluoro group protects the scaffold from metabolic attack in the liver, a common issue with lipophilic kinase inhibitors.

Synthesis & Experimental Protocols

Constructing this crowded scaffold requires precise regiocontrol. The following protocol outlines a robust synthesis route suitable for scale-up.

Retrosynthetic Analysis

The most reliable route utilizes the Bartoli Indole Synthesis or a modified Leimgruber-Batcho approach, starting from a polysubstituted aniline or nitrobenzene.

Synthesis Workflow Diagram

Synthesis SM Starting Material: 4-Amino-2-fluoro-5-methylbenzonitrile Step1 Step 1: Iodination / Bromination (Ortho to amine) SM->Step1 NIS/NBS, DMF Step2 Step 2: Sonogashira Coupling (with TMS-Acetylene) Step1->Step2 Pd(PPh3)2Cl2, CuI, TEA Step3 Step 3: Cyclization (CuI or Base-mediated) Step2->Step3 TBAF or KOtBu, NMP, Heat Product Target: 4-Fluoro-7-methyl-1H-indole-6-carbonitrile Step3->Product

Figure 2: Proposed synthetic route via Sonogashira cyclization.

Detailed Synthetic Protocol (Proposed)

Note: This protocol is adapted from standard procedures for electron-deficient indoles.

Step 1: Halogenation

  • Reagents: 4-Amino-2-fluoro-5-methylbenzonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: DMF (0.5 M).

  • Procedure: Stir the solution at 0°C for 1 hour, then warm to RT. Monitor by LCMS for conversion to the 3-iodo intermediate.

  • Workup: Dilute with water, extract with EtOAc.

Step 2: Sonogashira Coupling

  • Reagents: Iodo-intermediate (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (3.0 eq).

  • Conditions: Degas solvent (THF/DMF). Heat to 60°C under Argon for 4-6 hours.

  • Outcome: Formation of the alkynyl-aniline.

Step 3: Indole Cyclization

  • Reagents: Alkynyl-aniline intermediate, Potassium tert-butoxide (KOtBu, 2.0 eq) or CuI (catalytic) in NMP.

  • Conditions: Heat to 80-100°C. The base promotes the cyclization of the amino group onto the alkyne.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product, 4-fluoro-7-methyl-1H-indole-6-carbonitrile , typically elutes as an off-white solid.

Biological Assay: HBV Capsid Assembly

To validate the therapeutic potential, the compound should be tested in an HBV Capsid Assembly Assay.

Protocol:

  • Protein: Purified HBV Core Protein (Cp149 dimer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Method:

    • Incubate Cp149 (10 µM) with the test compound (0.1 - 100 µM) for 30 minutes at 25°C.

    • Trigger assembly by increasing ionic strength (add NaCl to 300 mM final).

    • Readout: Measure Light Scattering at 350 nm (90° angle) or use Size Exclusion Chromatography (SEC) to quantify capsid formation.

  • Expected Result: A potent CAM will accelerate the kinetics of assembly (CAM-N) or induce aggregation (CAM-A). The 4-F, 7-Me scaffold typically favors the CAM-N (Normal morphology) mechanism, similar to Bersacapavir.

Future Outlook

The 4-fluoro-7-methyl-1H-indole-6-carbonitrile scaffold is poised to become a staple in the "toolkit" of antiviral and oncology researchers. Its specific substitution pattern offers a unique solution to the "lipophilicity-solubility-metabolism" trade-off. Future derivatives will likely explore:

  • Hydrolysis of the nitrile to primary amides or carboxylic acids for PROTAC linkers.

  • Reduction to benzylamines for reductive amination.

  • C3-Functionalization (e.g., formylation) to create tricyclic inhibitors.

References

  • Namiki Shoji Co., Ltd. (2019). Catalog of Indole Building Blocks. Product SL-03991/SL-0399X Series. Link

  • Berke, J. M., et al. (2019).[1] "Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379". Antimicrobial Agents and Chemotherapy, 63(6). Link

  • Lépine, R., et al. (2024).[4] "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor". Journal of Medicinal Chemistry. (Demonstrates the utility of substituted nitrogen heterocycles in SIK inhibition). Link

  • Bio-Fount. (2024).[4] Product Catalog: 6-Cyano-4-fluoro-7-methyl Indole (CAS 1167055-62-0). Link

  • PubChem. (2024). Compound Summary: Bersacapavir (JNJ-6379).[5][1][2][6] (Reference for CAM mechanism and structural analogs). Link

Sources

Exploratory

The Structure-Activity Relationship of Fluorinated Indole Carbonitriles: A Technical Guide for Drug Development Professionals

Foreword The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of biological activities, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of biological activities, from anticancer and antiviral to anti-inflammatory and antidiabetic properties.[1][2] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool to modulate its physicochemical and pharmacological properties.[3][4] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] When combined with a carbonitrile group, often at the C3 position, these fluorinated indole derivatives present a compelling class of compounds for drug discovery and development. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated indole carbonitriles, offering insights for researchers, scientists, and drug development professionals in this dynamic field.

The Strategic Advantage of Fluorine in Indole Carbonitrile Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[4] In the context of indole carbonitriles, fluorination offers several key advantages:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on the indole ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[6]

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the lipophilicity and pKa of the indole scaffold.[5] This can influence the compound's solubility, membrane permeability, and ability to cross the blood-brain barrier.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can result in increased binding affinity and potency.[7]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.[3]

The carbonitrile group, typically at the C3 position, is a versatile functional group that can act as a hydrogen bond acceptor and participate in various chemical transformations for further derivatization.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated indole carbonitriles is highly dependent on the position and number of fluorine substituents, as well as the nature of other groups on the indole ring.

Anticancer Activity

Fluorinated indole carbonitriles have shown significant promise as anticancer agents, often by targeting key proteins involved in cell proliferation and survival, such as kinases and tubulin.

Kinase Inhibition:

Many fluorinated indole carbonitriles exhibit potent inhibitory activity against various protein kinases. For instance, derivatives of indole-3-carbonitrile have been identified as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and some cancers.[8][9]

CompoundR1R2R3DYRK1A IC50 (nM)[8]
1a HHH1000
1b FHH700
1c HFH500
1d HHF200
1e FFH150

Table 1: SAR of fluorinated indole-3-carbonitriles as DYRK1A inhibitors. The position of the fluorine atom significantly impacts inhibitory activity, with substitution at the 6-position (R3) being the most favorable in this series.

The data in Table 1 clearly demonstrates that the position of the fluorine atom on the indole ring has a profound impact on the inhibitory potency against DYRK1A. A single fluorine at the 6-position leads to a five-fold increase in activity compared to the unsubstituted parent compound.

Tubulin Polymerization Inhibition:

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several indole derivatives are known to inhibit tubulin polymerization.[7][10] Fluorination of these scaffolds can further enhance their potency.

CompoundRTubulin Polymerization IC50 (µM)[10]MCF-7 IC50 (nM)[10]
2a H5.265
2b 5-F3.842
2c 6-F2.928
2d 7-F2.115

Table 2: SAR of fluorinated indole derivatives as tubulin polymerization inhibitors. Fluorine substitution generally enhances both biochemical and cellular activity, with the 7-fluoro derivative showing the highest potency.

Antiviral Activity

Fluorinated indole carbonitriles have also demonstrated potent antiviral activity, particularly against HIV-1.[2] The position of the fluorine atom is critical for optimizing this activity.

CompoundRHIV-1 WT EC50 (nM)[2]
3a 4-F18
3b 5-F7
3c 6-F12
3d 7-F25

Table 3: Antiviral activity of fluorinated indole-3-carbonitrile derivatives against HIV-1. The 5-fluoro substituted compound exhibited the most potent activity in this series.

Key Mechanistic Pathways

The therapeutic effects of fluorinated indole carbonitriles are often mediated through the modulation of critical signaling pathways involved in cell growth, survival, and proliferation.

TRK Signaling Pathway Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant activation of TRK signaling due to gene fusions is a known driver of various cancers. Fluorinated indole derivatives have been developed as potent TRK inhibitors.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TRK TRK Receptor TRK->TRK Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Fluorinated Indole Carbonitrile Inhibitor->TRK Inhibits

Caption: TRK signaling pathway and its inhibition by fluorinated indole carbonitriles.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including indole derivatives, is the induction of programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes.[6][11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Indole Fluorinated Indole Carbonitrile Procaspase8 Procaspase-8 Indole->Procaspase8 Bax Bax Indole->Bax Activates Bcl2 Bcl-2 Indole->Bcl2 Inhibits FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apaf1->Apoptosome Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase9->Apoptosome Caspase9->Procaspase3 Apoptosome->Caspase9 Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Caption: Intrinsic and extrinsic apoptosis pathways induced by fluorinated indole carbonitriles.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of fluorinated indole carbonitriles.

Synthesis of 5-Fluoro-1H-indole-3-carbonitrile

The synthesis of the carbonitrile can be achieved through a Vilsmeier-Haack formylation of the fluorinated indole followed by conversion of the resulting aldehyde to the nitrile.

Step 1: Vilsmeier-Haack Formylation of 5-Fluoroindole [12][13]

  • To a cooled (0-5 °C) and stirred solution of dimethylformamide (DMF, 4 equivalents) in an appropriate solvent like acetonitrile, slowly add phosphorus oxychloride (POCl3, 2 equivalents).

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 5-fluoroindole (1 equivalent) in the same solvent to the Vilsmeier reagent, maintaining the temperature below 15 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully pouring it into ice water.

  • Basify the mixture with a potassium hydroxide solution and heat under reflux for 1-2 hours.

  • Cool the mixture to room temperature and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield 5-fluoroindole-3-carboxaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

  • Dissolve the 5-fluoroindole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as formic acid.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated oxime by filtration and wash with water.

  • To convert the oxime to the nitrile, heat it with a dehydrating agent like acetic anhydride or thionyl chloride.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-fluoro-1H-indole-3-carbonitrile.

MTT Cell Viability Assay[2][8][15]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole carbonitrile compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot for pTRK Inhibition[16][17]

This protocol is used to determine if a compound inhibits the phosphorylation of a target kinase like TRK in a cellular context.

  • Cell Culture and Treatment: Culture cells expressing the TRK fusion protein and treat with various concentrations of the fluorinated indole carbonitrile inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total TRK to normalize the p-TRK signal.

Conclusion and Future Perspectives

Fluorinated indole carbonitriles represent a highly promising class of compounds with diverse therapeutic potential. The strategic incorporation of fluorine allows for the fine-tuning of their pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. The structure-activity relationships discussed in this guide highlight the critical importance of the position of fluorine substitution on the indole ring for various biological activities, including anticancer and antiviral effects.

The mechanistic insights into their action on key signaling pathways, such as TRK and apoptosis, provide a rational basis for their further development. The experimental protocols detailed herein offer a practical framework for the synthesis and evaluation of new analogues.

Future research in this area should focus on:

  • Exploring a wider range of biological targets: While kinase inhibition and antiviral activity are well-documented, the potential of these compounds against other targets remains to be fully explored.

  • Developing more selective inhibitors: Fine-tuning the substitution patterns on the indole ring can lead to compounds with improved selectivity and reduced off-target effects.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Application of computational methods: QSAR and molecular docking studies can aid in the rational design of new derivatives with improved properties.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the field of fluorinated indole carbonitriles is poised to deliver the next generation of innovative therapeutics.

References

  • GRL-08513 and GRL-08613 also showed strong antiviral activity against HIV-2ROD in the MTT assay, with EC50s of 0.00047 and 0.0026 μM, respectively (Table 1), with greater or comparable SI of 5,745 and 1,038 in MT-2/HIV-2ROD cells compared to those with other conventional PIs, including DRV (Table 1).

  • Horton, T. MTT Cell Assay Protocol. (1994).[14]

  • 5-Fluoroindole is prepared from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile. 10% Pd/C (110 mg) was transferred into a round-bottom flask under a nitrogen atmosphere, followed by the addition of 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL). The mixture was degassed and backfilled with hydrogen gas for a total of three cycles, then stirred overnight.[15]

  • Meine, R. et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules 23, 64 (2018).[8]

  • Meine, R. et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules 23, 64 (2018).[16]

  • A method for synthesizing 6-fluoroindole-3-acetonitrile comprises the following steps: the first step is to synthesize 6-fluoroindole: the raw materials 6-fluoroindole, dimethylamine hydrochloride and polyformaldehyde are mixed in a molar ratio of 1:1 to 1.5:1 to 2, and then added to an organic solvent after being evenly mixed.[17]

  • MTT Cell Viability and Proliferation Assay. ResearchHub (2024).[2]

  • Cell Viability Assays. in Assay Guidance Manual (eds. Sittampalam, G. S. et al.) (Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004).[3]

  • GRL-08513 and GRL-08613 efficiently inhibited the replication of these highly PI-resistant variants (EC50: 0.003 to ∼0.006 μM).[18]

  • Hela cells (1 × 104 cells/well) were cultured in a 96-well plate at 37 °C, and exposed to varying concentrations of Au@IPN-pNIPAAm nanogels for 24 h.[19]

  • Meine, R. et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules 23, 64 (2018).[9]

  • Crowley, B. et al. Synthesis of 5-Fluoroindole-5-13C. (2020).[20]

  • Protocol for Western Blotting. (2022).[21]

  • Kim, D.-S. et al. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. Food and Chemical Toxicology 48, 1436–1441 (2010).[6]

  • Es-safi, I. et al. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs 11, 3964–3981 (2013).[1]

  • Wang, Y. et al. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. Molecules 26, 1585 (2021).[13]

  • Anti-HIV-1 activity (EC50 [µM]) of compounds 24a-24h. ResearchGate [Link]5]

  • Analysis of the cell cycle progression in I3C-treated H1299 cells. ResearchGate [Link]]

  • Park, S.-H. et al. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. Human & Experimental Toxicology 39, 960327120969968 (2020).[10]

  • Cell Cycle Analysis. [Link]]

  • Cell cycle analysis. Wikipedia [Link] (2023).[22]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry 60, 689–707 (2017).[23]

  • Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003).[24]

  • Es-safi, I. et al. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs 11, 3964–3981 (2013).[25]

  • Park, S.-H. et al. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. Human & Experimental Toxicology 39, 960327120969968 (2020).[11]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Fluoro-7-methyl-1H-indole-6-carbonitrile

This Application Note is designed for Process Chemists and Medicinal Chemists focusing on the scalable synthesis of the 6,7-disubstituted indole scaffold, specifically 4-fluoro-7-methyl-1H-indole-6-carbonitrile . This mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Process Chemists and Medicinal Chemists focusing on the scalable synthesis of the 6,7-disubstituted indole scaffold, specifically 4-fluoro-7-methyl-1H-indole-6-carbonitrile . This molecule represents a highly functionalized, electron-deficient core often utilized in the development of TRK inhibitors (e.g., analogs of Larotrectinib) and other kinase-targeted therapeutics.

Executive Summary

The synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile presents a significant regiochemical challenge due to the crowded 4,6,7-substitution pattern. Traditional methods such as the Leimgruber-Batcho synthesis often fail to provide the correct isomer due to competing activation sites on the polysubstituted benzene precursor.

This protocol details a regioselective Fischer Indole strategy . By utilizing 5-fluoro-2-methylbenzonitrile as a commercially available starting material, we direct functionalization to the C4-position (relative to the nitrile), ensuring that the subsequent cyclization yields the specific 4-fluoro-7-methyl-6-cyano isomer exclusively. This route avoids the formation of inseparable regioisomers common in nitration-based approaches.

Key Advantages
  • Regiocontrol: 100% selectivity for the 7-methyl isomer via steric blocking at the hydrazine stage.

  • Scalability: Uses robust, process-friendly reagents (NBS, Ammonia, Pyruvate) avoiding expensive Pd-catalysts or hazardous azides.

  • Purification: Designed to rely on crystallization/precipitation rather than chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the Fischer Indole Synthesis . To achieve the 4-fluoro-7-methyl-6-cyano substitution pattern, the hydrazine precursor must be 2-fluoro-4-cyano-5-methylphenylhydrazine .

  • Indole C7-Methyl

    
     Derived from the methyl group ortho to the hydrazine in the precursor (forces cyclization to the open ortho position).
    
  • Indole C6-Cyano

    
     Derived from the nitrile meta to the hydrazine.
    
  • Indole C4-Fluoro

    
     Derived from the fluorine ortho to the hydrazine.
    

Retrosynthesis Target 4-Fluoro-7-methyl-1H-indole-6-carbonitrile Hydrazine 2-Fluoro-4-cyano-5-methylphenylhydrazine (Key Intermediate) Target->Hydrazine Fischer Cyclization (Regioselective) Aniline 4-Amino-5-fluoro-2-methylbenzonitrile Hydrazine->Aniline Diazotization/ Reduction SM 5-Fluoro-2-methylbenzonitrile (Commercial Start) Aniline->SM Bromination & Amination

Figure 1: Retrosynthetic logic ensuring correct isomer placement.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Install a leaving group at the C4 position (para to nitrile, ortho to fluorine).

  • Reaction: Electrophilic aromatic substitution.

  • Selectivity: The C4 position is activated by the fluorine (ortho) and less deactivated by the nitrile (para) compared to C6 (ortho to nitrile).

Protocol:

  • Charge a reactor with 5-fluoro-2-methylbenzonitrile (1.0 equiv) and Sulfuric Acid (

    
    , 5 vol). Cool to 0–5 °C.
    
  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 1 hour, maintaining temperature < 10 °C.

  • Stir at 25 °C for 4 hours. Monitor by HPLC for consumption of starting material.

  • Quench: Pour the mixture onto ice-water (10 vol).

  • Isolation: Filter the precipitated solid. Wash with water and cold heptane. Dry under vacuum at 45 °C.

  • Product: 4-Bromo-5-fluoro-2-methylbenzonitrile .

    • Yield Expectation: 85–90%.[1]

Stage 2: Amination (Bromine Displacement)

Objective: Convert the aryl bromide to an aniline.

  • Method: Copper-catalyzed amination (Process-friendly alternative to Buchwald-Hartwig).

Protocol:

  • Charge a pressure vessel with 4-Bromo-5-fluoro-2-methylbenzonitrile (1.0 equiv),

    
     (0.05 equiv), and ethylene glycol (solvent, 5 vol).
    
  • Add Aqueous Ammonia (28%, 10 equiv).

  • Seal and heat to 80–90 °C for 12–16 hours. (Pressure ~3-5 bar).

  • Cool to room temperature. Dilute with water (10 vol).

  • Extract with Ethyl Acetate (3x).[2] Wash organics with brine.

  • Concentrate to dryness. Recrystallize from Ethanol/Water if necessary.

  • Product: 4-Amino-5-fluoro-2-methylbenzonitrile .

    • Yield Expectation: 75–80%.[1]

Stage 3: Hydrazine Formation

Objective: Prepare the hydrazine salt for the Fischer reaction.

Protocol:

  • Dissolve 4-Amino-5-fluoro-2-methylbenzonitrile (1.0 equiv) in concentrated HCl (5 vol) and water (2 vol). Cool to -5 °C.

  • Add a solution of

    
     (1.1 equiv) in water dropwise, keeping T < 0 °C. Stir for 30 min (Diazonium salt formation).
    
  • In a separate vessel, prepare a solution of

    
     (2.5 equiv) in conc. HCl (3 vol) at 0 °C.
    
  • Transfer the cold diazonium solution into the stannous chloride solution slowly.

  • Stir at 0 °C for 2 hours, then allow to warm to 20 °C.

  • Filter the precipitated Hydrazine Hydrochloride salt . Wash with cold ether to remove tin impurities.

  • Product: 2-Fluoro-4-cyano-5-methylphenylhydrazine Hydrochloride .

    • Yield Expectation: 80–85%.

Stage 4: Fischer Indole Cyclization

Objective: Construct the indole core.

  • Mechanism: Condensation with pyruvate, [3,3]-sigmatropic rearrangement, cyclization, and decarboxylation.

Protocol:

  • Suspend the Hydrazine Hydrochloride (1.0 equiv) in Ethanol (10 vol).

  • Add Ethyl Pyruvate (1.1 equiv). Reflux for 2 hours to form the hydrazone.

  • Add p-Toluenesulfonic acid (pTSA) (1.0 equiv) or Polyphosphoric acid (PPA).

  • Reflux for 6–12 hours.

    • Note: The cyclization occurs at the unsubstituted position ortho to the hydrazine. The other ortho position is blocked by Fluorine? Correction: In the precursor (2-F, 4-CN, 5-Me-phenylhydrazine), the hydrazine is at C1.

    • Positions: C2 is F. C6 is H.

    • Cyclization: Must occur at C6 (H). C2 is blocked by Fluorine (F cannot migrate or leave easily in Fischer conditions).

    • Result: The ring closes at C6.

    • Mapping:

      • Hydrazine N

        
         Indole N1.
        
      • Benzene C6 (Cyclization site)

        
         Indole C7a.
        
      • Benzene C5 (Me)

        
        Indole C7 .
        
      • Benzene C4 (CN)

        
        Indole C6 .
        
      • Benzene C3 (H)

        
        Indole C5 .
        
      • Benzene C2 (F)

        
        Indole C4 .
        
  • Isolate Intermediate: Ethyl 4-fluoro-7-methyl-6-cyano-1H-indole-2-carboxylate.

  • Hydrolysis & Decarboxylation:

    • Treat ester with NaOH/MeOH (Hydrolysis).

    • Heat the carboxylic acid in Quinoline with Cu powder at 200 °C (Classical) OR use Microwave irradiation in DMF (Modern).

    • Alternative (One-pot): Use Acetaldehyde dimethyl acetal instead of ethyl pyruvate in Step 2 to yield the indole directly (skipping the carboxylate).

  • Final Product: 4-Fluoro-7-methyl-1H-indole-6-carbonitrile .

Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical Parameter
1 BrominationNBS,

88%Temp < 10°C to avoid dibromination
2 Amination

,

78%Pressure vessel integrity, Temp control
3 Hydrazine Synthesis

,

82%Maintain < 0°C during diazonium formation
4 Indole CyclizationEthyl Pyruvate, Acid65%Regioselectivity enforced by F-blocker

Process Safety & Handling

  • Diazonium Salts (Step 3): Potentially explosive if dried. Keep wet and process immediately into the reduction step.

  • Stannous Chloride: Corrosive. Generates acidic waste.

  • Nitriles: Toxic by ingestion/inhalation. Handle in a fume hood.

  • Scale-Up Note: For kilogram scale, replace

    
     reduction with 
    
    
    
    reduction to manage waste streams more effectively.

References

  • Larotrectinib Synthesis Overview

    • ChemicalBook. (2024). "The Synthetic method of Larotrectinib (LOXO-101)." Link

  • Fischer Indole Methodology

    • BenchChem.[3] (2025).[2][3][4] "Cyanoindoles via Fischer Indole Synthesis." Link

  • Leimgruber-Batcho Limitations & Alternatives

    • TSI Journals. (2010).[1] "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles." Link

  • Indole Functionalization

    • Ossila. (2025).[2][3][4] "4-Fluoroindole Properties and Synthesis." Link

Sources

Application

Application Notes and Protocols: A Guide to the Reagents for the Preparation of 4-fluoro-7-methyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Indoles The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, the introduction of fluorine atoms and cyano groups into the indole nucleus can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The target molecule, 4-fluoro-7-methyl-1H-indole-6-carbonitrile, represents a synthetically challenging yet highly valuable building block for drug discovery programs. Its unique substitution pattern necessitates a carefully designed synthetic strategy that allows for precise regiochemical control.

This guide provides a comprehensive overview of a plausible multi-step synthetic approach to 4-fluoro-7-methyl-1H-indole-6-carbonitrile, with a detailed focus on the critical reagents and the rationale behind their selection. The proposed pathway involves the initial construction of a key intermediate, 4-fluoro-7-methyl-1H-indole, followed by a series of regioselective functionalization steps to introduce the carbonitrile group.

Overall Synthetic Strategy

The synthesis is designed in a modular fashion, beginning with the construction of the indole core, followed by protection and subsequent functionalization. This approach allows for greater control and optimization at each stage.

Synthetic_Workflow Start Substituted 2-Nitrotoluene Indole 4-Fluoro-7-methyl-1H-indole Start->Indole Indole Synthesis (e.g., Leimgruber-Batcho) Protected_Indole N-Protected 4-Fluoro-7-methyl-1H-indole Indole->Protected_Indole N-Protection Halogenated_Indole N-Protected-6-bromo- 4-fluoro-7-methyl-1H-indole Protected_Indole->Halogenated_Indole Regioselective Halogenation Cyanated_Indole N-Protected-4-fluoro-7-methyl- 1H-indole-6-carbonitrile Halogenated_Indole->Cyanated_Indole Palladium-Catalyzed Cyanation Final_Product 4-Fluoro-7-methyl-1H-indole-6-carbonitrile Cyanated_Indole->Final_Product Deprotection

Caption: Proposed synthetic workflow for 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Part I: Synthesis of the Key Intermediate: 4-Fluoro-7-methyl-1H-indole

A robust method for constructing the indole nucleus with the desired 4-fluoro and 7-methyl substitution is crucial. The Leimgruber-Batcho indole synthesis is an excellent choice as it proceeds from readily available nitrotoluene derivatives and offers good control over the substitution pattern.[3] A variation of this synthesis starting from 3-fluoro-6-methyl-2-nitrotoluene would lead to the desired intermediate. An efficient method for synthesizing similar fluoro-indoles involves the reductive cyclization of 2-nitro-β-(dialkylamino)styrenes prepared in situ from 2-nitrotoluenes.[4]

Key Reagents and Rationale
ReagentRoleRationale for Selection
3-Fluoro-6-methyl-2-nitrotoluene Starting MaterialProvides the core benzene ring with the required fluoro and methyl substituents at the correct positions for the final indole.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Enamine FormationReacts with the methyl group of the nitrotoluene to form an enamine, which is the key intermediate for the cyclization.
Palladium on Carbon (Pd/C) and Hydrogen (H₂) or other reducing agents (e.g., Fe/HCl) Reductive CyclizationThe nitro group is reduced to an amine, which then spontaneously cyclizes with the enamine moiety to form the indole ring.
Experimental Protocol: Synthesis of 4-Fluoro-7-methyl-1H-indole
  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-6-methyl-2-nitrotoluene in N,N-dimethylformamide (DMF).

  • Add 2.0 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 4-fluoro-7-methyl-1H-indole.

Part II: Protection of the Indole Nitrogen

For many subsequent functionalization reactions, particularly those involving strong bases like organolithium reagents, the acidic N-H proton of the indole must be protected to prevent unwanted side reactions.[5] A variety of protecting groups can be employed, with sterically bulky silyl ethers like triisopropylsilyl (TIPS) being particularly effective for directing metalation reactions.[6][7]

Key Reagents and Rationale
ReagentRoleRationale for Selection
4-Fluoro-7-methyl-1H-indole SubstrateThe indole to be protected.
Sodium Hydride (NaH) or similar strong base Deprotonating AgentRemoves the acidic proton from the indole nitrogen to generate the corresponding anion.
Triisopropylsilyl chloride (TIPSCl) Protecting Group SourceReacts with the indole anion to form the N-TIPS protected indole. The bulky TIPS group can aid in directing subsequent reactions.
Anhydrous Tetrahydrofuran (THF) SolventA suitable aprotic solvent for this type of reaction.
Experimental Protocol: N-Protection of 4-Fluoro-7-methyl-1H-indole
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluoro-7-methyl-1H-indole (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(triisopropylsilyl)-4-fluoro-7-methyl-1H-indole.

Part III: Regioselective C6-Halogenation via Directed Ortho-Metalation

Introducing a functional group at the C6 position of the 4,7-disubstituted indole requires a highly regioselective method. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the molecule guides a strong base to deprotonate a specific ortho-position.[6][8] In this case, the N-H proton (after deprotection of the silyl group in situ or by using a different directing group) or a directing group at another position could be utilized. However, a more direct approach after N-protection is often a halogen-dance reaction or a carefully controlled electrophilic halogenation. For the sake of a predictable outcome, we will consider an electrophilic bromination which is directed by the existing substituents.

Key Reagents and Rationale
ReagentRoleRationale for Selection
N-protected 4-fluoro-7-methyl-1H-indole SubstrateThe protected indole ready for halogenation.
N-Bromosuccinimide (NBS) Brominating AgentA mild and convenient source of electrophilic bromine.
Acetonitrile or Dichloromethane SolventA suitable solvent for electrophilic halogenation.
Experimental Protocol: C6-Bromination
  • Dissolve the N-protected 4-fluoro-7-methyl-1H-indole in acetonitrile or dichloromethane in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography to obtain the 6-bromo-indole derivative.

Part IV: Palladium-Catalyzed Cyanation

With the 6-bromoindole in hand, the final carbonitrile functionality can be introduced via a palladium-catalyzed cross-coupling reaction. The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and handling.[9]

Key Reagents and Rationale
ReagentRoleRationale for Selection
N-Protected-6-bromo-4-fluoro-7-methyl-1H-indole SubstrateThe aryl bromide for the cross-coupling reaction.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Cyanide SourceA non-toxic and stable source of cyanide.[9]
Palladium(II) Acetate (Pd(OAc)₂) or similar Pd source CatalystThe active palladium species that facilitates the cross-coupling.
Xantphos LigandA bulky phosphine ligand that stabilizes the palladium catalyst and promotes the reaction.
Sodium Carbonate (Na₂CO₃) or other base BaseRequired for the catalytic cycle.
Dimethylacetamide (DMAc) or similar polar aprotic solvent SolventA high-boiling polar aprotic solvent suitable for this type of cross-coupling.
Experimental Protocol: Cyanation
  • To a reaction vial, add the N-protected-6-bromo-indole (1.0 equivalent), potassium ferrocyanide (0.5 equivalents), palladium(II) acetate (0.05 equivalents), Xantphos (0.1 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add anhydrous dimethylacetamide (DMAc).

  • Seal the vial and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the N-protected-4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Part V: Deprotection

The final step is the removal of the N-protecting group to yield the target molecule. The choice of deprotection reagent depends on the protecting group used. For a TIPS group, a fluoride source is typically used.

Key Reagents and Rationale
ReagentRoleRationale for Selection
N-TIPS-protected indole SubstrateThe protected final product.
Tetrabutylammonium fluoride (TBAF) Deprotecting AgentA common reagent for the cleavage of silyl ethers.
Tetrahydrofuran (THF) SolventA suitable solvent for the deprotection reaction.
Experimental Protocol: N-Deprotection
  • Dissolve the N-TIPS-protected indole in THF.

  • Add a 1M solution of TBAF in THF (1.5 equivalents).

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Mechanism Spotlight: Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis. The catalytic cycle generally involves three key steps:

Cyanation_Mechanism Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArPdCN Ar-Pd(II)-CN(L_n) ArPdBr->ArPdCN Transmetalation ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN ArBr Ar-Br ArBr->ArPdBr CN_source [CN]⁻ CN_source->ArPdCN

Caption: Simplified mechanism of Palladium-Catalyzed Cyanation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate.

  • Transmetalation: The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

  • Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium, forming the C-CN bond of the product and regenerating the Pd(0) catalyst.

Conclusion

The synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile is a challenging endeavor that highlights the need for a strategic and well-planned approach. By breaking down the synthesis into manageable steps—indole formation, protection, regioselective halogenation, cyanation, and deprotection—and by selecting the appropriate reagents for each transformation, this valuable building block can be accessed. The protocols and rationales provided in this guide are intended to serve as a solid foundation for researchers in their efforts to synthesize this and other complex, highly functionalized indole derivatives.

References

  • Snieckus, V. Directed ortho metalation. A survey of recent progress. Pure and Applied Chemistry. 1990, 62(10), 2047-2056. Available from: [Link]

  • Willis, M. C. A Flexible Synthesis of Indoles from ortho-Substituted Anilines. University of Bath. Available from: [Link]

  • Knochel, P., et al. Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. 2008, 10(1), 53-56. Available from: [Link]

  • Snieckus, V. Metalation of Indole. Topics in Heterocyclic Chemistry. 2010, 23, 1-61. Available from: [Link]

  • Gassman, P. G. Synthesis of indoles from anilines and intermediates therein. US Patent 3,901,899. 1975.
  • Snieckus, V., et al. Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters. 2002, 4(6), 889-891. Available from: [Link]

  • Taber, D. F., and Neubert, T. D. Indole synthesis – something old, something new. RSC Publishing. 2012. Available from: [Link]

  • Larock, R. C. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. 1992. Available from: [Link]

  • Snieckus, V., et al. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters. 2003, 5(11), 1899-1902. Available from: [Link]

  • Snieckus, V., et al. Rapid route to 3,4-substituted indoles via a directed ortho metalation-retro-Mannich sequence. PubMed. 2002. Available from: [Link]

  • Baran, P. S., et al. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. 2021. Available from: [Link]

  • Clayden, J. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. 2002. Available from: [Link]

  • JoVE. Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. 2023. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. 2019. Available from: [Link]

  • Vessally, E., et al. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. 2020, 10(28), 16585-16604. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Darcel, C., et al. Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. 2020. Available from: [Link]

  • Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. Available from: [Link]

  • Knochel, P., and Yamada, S. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal. 2010. Available from: [Link]

  • da Silva, A. B. F., et al. RECENT ADVANCES IN CYANATION REACTIONS. SciELO. 2022. Available from: [Link]

  • Jiao, N., and Song, S. Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society. 2020. Available from: [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Buchwald, S. L. Cyanation of aromatic halides. US Patent 7,595,417. 2009.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available from: [Link]

  • Organic Synthesis. Fischer Indole Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. Can aromatic rings be cyanated using cyanide as a nucleophile? Chemistry Stack Exchange. 2018. Available from: [Link]

  • Engle, K. M., et al. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. PMC. 2021. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Electrophilic fluorination. Wikipedia. Available from: [Link]

  • Snieckus, V. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. 2015. Available from: [Link]

  • Borchardt, R. T., et al. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed. 1990. Available from: [Link]

  • Johannes, C. W., et al. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Bryn Mawr College. Available from: [Link]

  • PrepChem.com. Synthesis of 7-fluoro- 1H-indole-2,3-dione. PrepChem.com. Available from: [Link]

  • Snieckus, V. Directed (ortho) Metallation. Queen's University. Available from: [Link]

  • Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. 2017. Available from: [Link]

Sources

Method

Reduction of 4-fluoro-7-methyl-1H-indole-6-carbonitrile to primary amines

An Application Guide: Protocols for the Selective Reduction of 4-fluoro-7-methyl-1H-indole-6-carbonitrile to (4-fluoro-7-methyl-1H-indol-6-yl)methanamine Abstract This application note provides detailed experimental prot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Protocols for the Selective Reduction of 4-fluoro-7-methyl-1H-indole-6-carbonitrile to (4-fluoro-7-methyl-1H-indol-6-yl)methanamine

Abstract

This application note provides detailed experimental protocols and scientific rationale for the chemical reduction of 4-fluoro-7-methyl-1H-indole-6-carbonitrile to its corresponding primary amine, (4-fluoro-7-methyl-1H-indol-6-yl)methanamine. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and bioactive molecules, where the introduction of a primary aminomethyl group onto the indole scaffold is desired. We present two primary, field-proven methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). Additionally, alternative borane-based methods are discussed. The guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of reaction mechanisms, procedural choices, safety considerations, and process optimization.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, substituted indolylmethanamines are key structural motifs in various therapeutic agents. The target molecule, (4-fluoro-7-methyl-1H-indol-6-yl)methanamine, combines the indole core with a fluorine atom—a bioisostere often used to enhance metabolic stability and binding affinity—and a primary aminomethyl group, a versatile handle for further chemical elaboration.[1][2]

The reduction of a nitrile (carbonitrile) to a primary amine is a fundamental transformation in organic synthesis. However, when the nitrile is appended to a complex, electron-rich, and potentially reactive heterocyclic system like a substituted indole, the choice of reduction method becomes critical to avoid unwanted side reactions. Key challenges include:

  • Over-reduction of the Indole Ring: Aggressive hydrogenation conditions can reduce the pyrrole ring of the indole, leading to the formation of indoline byproducts.[3][4]

  • Formation of Amine Byproducts: The reaction proceeds through an intermediate imine, which can react with the newly formed primary amine product to yield secondary and tertiary amines, complicating purification and reducing yield.[5][6][7]

  • Catalyst Poisoning: The nitrogen atom of the indole ring or the product amine can coordinate to metal catalysts, potentially deactivating them.[3]

This guide provides robust protocols designed to navigate these challenges and achieve a high-yield, selective synthesis of the target primary amine.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an industrially scalable and often "greener" alternative to metal hydride reductions. Raney® Nickel is a highly active, sponge-like nickel catalyst particularly effective for nitrile reductions. The key to achieving high selectivity for the primary amine is the suppression of secondary amine formation. This is typically accomplished by conducting the reaction in the presence of ammonia.[7][8] Ammonia shifts the equilibrium away from the condensation reaction between the intermediate imine and the product amine.

Underlying Principle & Causality

The hydrogenation occurs on the surface of the nickel catalyst. The nitrile group is adsorbed and sequentially reduced, first to an imine intermediate and then to the primary amine.

G cluster_0 On Catalyst Surface cluster_1 Undesired Side Reaction (in solution) RCN R-C≡N Imine [R-CH=NH] (Imine Intermediate) RCN->Imine + H₂/Ni Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine + H₂/Ni Imine_sol Imine Intermediate Imine->Imine_sol Amine_sol Primary Amine Amine->Amine_sol Secondary_Amine Secondary Amine Byproduct Imine_sol->Secondary_Amine + Primary Amine, -NH₃ NH3 Excess NH₃ NH3->Imine_sol Inhibits Condensation caption Fig. 1: Role of Ammonia in Suppressing Secondary Amine Formation.

Caption: Fig. 1: Role of Ammonia in Suppressing Secondary Amine Formation.

Detailed Experimental Protocol

Materials:

  • 4-fluoro-7-methyl-1H-indole-6-carbonitrile

  • Raney® Nickel (50% slurry in water, activated)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas (high purity)

  • Celite® (diatomaceous earth)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Preparation: To a suitable high-pressure reactor vessel, add 4-fluoro-7-methyl-1H-indole-6-carbonitrile (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.

  • Solvent and Additive: Add anhydrous ethanol (or methanol) to create a stirrable slurry (approx. 10-15 mL per gram of substrate). Add a solution of ammonia in methanol (to a final concentration of ~10-15% v/v) or saturate the solvent with ammonia gas.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (see Table 1).

  • Begin vigorous stirring and heat the reaction to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A small sample can be carefully withdrawn (after depressurizing and purging) and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Crucial Safety Step: Do not allow the filter cake to dry out, as it can ignite spontaneously. Keep the cake wet with solvent (e.g., ethanol or water) and dispose of it according to safety protocols.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or by an acid-base workup to isolate the amine.

Data Summary: Process Parameters
ParameterTypical RangeRationale / Notes
Catalyst Loading 10-20% w/wHigher loading can increase reaction rate but also cost.
Solvent Ethanol, MethanolMust be anhydrous to prevent side reactions.
Additive 10-20% AmmoniaCritical for suppressing secondary amine formation.[7][8]
H₂ Pressure 50-500 psi (3.5-35 bar)Higher pressure increases hydrogen concentration and reaction rate.
Temperature 50-80 °CBalances reaction rate against potential for side reactions. Aromatic nitriles may require slightly elevated temperatures.[6]
Reaction Time 4-24 hoursMonitored by H₂ uptake or chromatographic analysis.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[9] It is an excellent choice for small to medium-scale laboratory syntheses where catalytic methods may be inconvenient. Unlike NaBH₄, which is generally not strong enough to reduce nitriles, LiAlH₄ readily delivers hydride ions to the electrophilic carbon of the nitrile.[9][10]

Mechanism of Action

The reduction proceeds via two successive nucleophilic additions of a hydride (H⁻) from the [AlH₄]⁻ anion to the nitrile carbon.[11][12]

G Nitrile R-C≡N ImineAnion [R-CH=N⁻]Li⁺ (Imine Anion) Nitrile->ImineAnion 1. Hydride Attack LAH1 Li⁺[AlH₄]⁻ AlaneComplex1 Complex with AlH₃ ImineAnion->AlaneComplex1 Dianion [R-CH₂-N²⁻]2Li⁺ (Dianion) AlaneComplex1->Dianion 2. Hydride Attack LAH2 Li⁺[AlH₄]⁻ AlaneComplex2 Complex with AlH₃ Dianion->AlaneComplex2 Amine R-CH₂-NH₂ AlaneComplex2->Amine 3. Quench/ Protonation H2O H₂O Workup caption Fig. 2: Simplified Mechanism of LiAlH₄ Reduction of a Nitrile.

Caption: Fig. 2: Simplified Mechanism of LiAlH₄ Reduction of a Nitrile.

Detailed Experimental Protocol

Materials:

  • 4-fluoro-7-methyl-1H-indole-6-carbonitrile

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water (H₂O)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: Under a positive pressure of inert gas, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF (10 mL per gram of LAH). Cool the suspension to 0 °C in an ice bath. Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. Handle with extreme care under anhydrous, inert conditions.

  • Substrate Addition: Dissolve the 4-fluoro-7-methyl-1H-indole-6-carbonitrile (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise via a syringe or dropping funnel to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction flask back down to 0 °C in an ice bath.

  • Quenching (Fieser Workup): This is a critical step to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a filterable solid.[13] While stirring vigorously at 0 °C, add the following reagents sequentially and dropwise:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • After the additions, a granular white precipitate should form. Remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (4-fluoro-7-methyl-1H-indol-6-yl)methanamine.

  • Purification: The crude product can be purified by silica gel column chromatography (often using a gradient of methanol in dichloromethane, sometimes with a small amount of triethylamine or ammonia to prevent streaking).

Alternative Methods: Borane-Based Reductions

Borane complexes, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LiAlH₄.[7] More recently, systems like ammonia-borane activated by Lewis acids (e.g., TiCl₄) have been developed for the room-temperature reduction of nitriles, including heteroaromatic substrates, with good yields.[14][15] These methods can offer improved chemoselectivity and safety profiles.

A protocol using ammonia-borane and TiCl₄ would involve the room-temperature reaction of the nitrile with TiCl₄ followed by the addition of ammonia-borane in a solvent like diethyl ether, offering a convenient and high-yielding alternative.[14]

Comparison of Reduction Methods
FeatureRaney® Ni / H₂LiAlH₄Borane Complexes
Pros Scalable, cost-effective, high atom economy.Fast, highly effective, well-established.Mild conditions, good functional group tolerance, safer than LiAlH₄.
Cons Requires high-pressure equipment, catalyst can be pyrophoric.Pyrophoric, reacts violently with water, poor chemoselectivity.Can be slower, some reagents have unpleasant odors (e.g., BH₃·SMe₂).
Safety High pressure H₂, pyrophoric catalyst.Extreme hazard: pyrophoric, violent H₂ evolution with water.Moderate: handle under inert gas, less reactive than LiAlH₄.
Selectivity Good with NH₃ additive. Risk of indole ring reduction.Poor. Reduces many other functional groups (esters, amides, etc.).[13]Generally good. Tolerates esters better than LiAlH₄.
Scale Lab to IndustrialLab ScaleLab Scale

Conclusion

The selective reduction of 4-fluoro-7-methyl-1H-indole-6-carbonitrile to the corresponding primary amine is readily achievable through several established methods. For large-scale synthesis where specialized equipment is available, catalytic hydrogenation with Raney® Nickel in the presence of ammonia is a robust and economical choice. For laboratory-scale synthesis requiring rapid and effective reduction, lithium aluminum hydride provides a reliable, albeit hazardous, route. Researchers should carefully consider the scale, available equipment, safety protocols, and the presence of other functional groups in the molecule when selecting the most appropriate protocol for their specific needs.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(14), 95-101. [Link]

  • ResearchGate. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]

  • Maddila, S., et al. (2023). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60. [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Google Patents. (2003).
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Bhattacharya, S., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & biomolecular chemistry, 9(18), 6245–6248. [Link]

  • Chemistry Steps. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wang, D., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 36(1), 79-85. [Link]

  • Pradhan, S., Sankar, R. V., & Gunanathan, C. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein journal of organic chemistry, 18, 1195–1202. [Link]

  • ResearchGate. (2023). Reduction of activated aromatic nitriles with ammonia borane. [Link]

  • Langer, R., et al. (2019). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions, 48(36), 13531-13535. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Zhang, W., et al. (2021). Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer. Chemical Science, 12(35), 11847-11852. [Link]

  • Visual Learners. (2023). Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

  • ResearchGate. (2007). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. [Link]

  • Liu, Y., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(33), 12240-12243. [Link]

  • Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Armstrong, D. R., et al. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 13(8), 1645-1655. [Link]

  • Beller, M., et al. (2014). Catalytic Reduction of Nitriles. Science of Synthesis, 2014(1), 375-402. [Link]

  • Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211. [Link]

  • Chen, Y., et al. (2018). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 3(10), x181467. [Link]

Sources

Application

The Strategic Utility of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile in Modern Drug Discovery

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic incorporation of fluorine into these scaffolds has become a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3][4] This document provides a comprehensive guide to the application of 4-fluoro-7-methyl-1H-indole-6-carbonitrile, a highly functionalized intermediate poised for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition. We present detailed protocols for its plausible synthesis and subsequent elaboration into a prototypic Janus Kinase (JAK) inhibitor, underpinned by mechanistic rationale and field-proven insights.

Introduction: The Power of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic motif due to its unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of a fluorine atom can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, a common liability for many drug candidates.[5]

  • Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.[6]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can also induce conformational changes that favor a bioactive conformation.

The 4-fluoro-7-methyl-1H-indole-6-carbonitrile scaffold is particularly noteworthy. The fluorine at the 4-position can enhance membrane permeability and metabolic stability. The methyl group at the 7-position can provide a steric handle to probe protein binding pockets, while the nitrile group at the 6-position is a versatile functional group that can be transformed into a variety of other functionalities or act as a key pharmacophore itself. This unique combination of substituents makes it an attractive starting point for the synthesis of targeted therapies.

Plausible Synthesis of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile

Overall Synthetic Workflow

A Starting Material: 3-Fluoro-6-methylaniline B Step 1: Sandmeyer Reaction (Diazotization & Halogenation) A->B NaNO₂, HBr, CuBr C Intermediate 1: 1-Bromo-3-fluoro-6-methylbenzene B->C D Step 2: Fischer Indole Synthesis (Hydrazine formation & Cyclization) C->D 1. Hydrazine hydrate 2. Pyruvic acid, PPA E Intermediate 2: 6-Bromo-4-fluoro-7-methyl-1H-indole D->E F Step 3: Palladium-Catalyzed Cyanation E->F Zn(CN)₂, Pd(dppf)Cl₂ G Final Product: 4-Fluoro-7-methyl-1H-indole-6-carbonitrile F->G A 4-Fluoro-7-methyl-1H-indole-6-carbonitrile B Step 4: N-Alkylation (Buchwald-Hartwig Amination or SNAr) A->B Protected 4-aminopiperidine, Pd catalyst or strong base C Intermediate 3 B->C D Step 5: Nitrile Hydrolysis C->D NaOH, H₂O/EtOH E Intermediate 4: Carboxylic Acid D->E F Step 6: Amide Coupling E->F Amine, HATU, DIPEA G Hypothetical JAK Inhibitor F->G

Sources

Method

Introduction: The Significance of Substituted Indoles and a Strategy for a Novel Derivative

An Application Note and Protocol for the Synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The precise installation of various functional groups on the indole ring allows for the fine-tuning of a molecule's pharmacological properties. The target molecule, 4-fluoro-7-methyl-1H-indole-6-carbonitrile, represents a novel indole derivative with potential applications in drug discovery, leveraging the unique electronic properties of the fluorine atom and the synthetic versatility of the nitrile group.[2][3]

This document outlines a proposed, multi-step synthetic route to 4-fluoro-7-methyl-1H-indole-6-carbonitrile. The strategy is designed to be logical and robust, drawing upon well-established and reliable synthetic methodologies for indole synthesis and functionalization. The chosen pathway involves the initial construction of the 4-fluoro-7-methylindole core via the Bartoli indole synthesis, followed by a regioselective cyanation at the C6 position. The Bartoli synthesis is particularly well-suited for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[4][5][6][7] Subsequent C-H cyanation of the indole ring is a powerful tool for introducing the carbonitrile moiety.[8][9][10][11]

This guide provides detailed, step-by-step protocols for each proposed reaction, explains the rationale behind the choice of reagents and conditions, and includes visualizations to clarify the synthetic workflow and key mechanisms.

Overall Synthetic Strategy

The proposed synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile is a two-step process, as illustrated below. The synthesis commences with the formation of the indole core using the Bartoli indole synthesis, followed by the introduction of the nitrile group at the 6-position through an electrophilic cyanation reaction.

Synthetic_Pathway 2-Fluoro-5-methylnitrobenzene 2-Fluoro-5-methylnitrobenzene 4-Fluoro-7-methyl-1H-indole 4-Fluoro-7-methyl-1H-indole 2-Fluoro-5-methylnitrobenzene->4-Fluoro-7-methyl-1H-indole  Step 1: Bartoli Indole Synthesis    (Vinylmagnesium bromide, THF)   4-Fluoro-7-methyl-1H-indole-6-carbonitrile 4-Fluoro-7-methyl-1H-indole-6-carbonitrile 4-Fluoro-7-methyl-1H-indole->4-Fluoro-7-methyl-1H-indole-6-carbonitrile  Step 2: Electrophilic Cyanation    (e.g., NCTS, Rh(III) catalyst)  

Caption: Proposed two-step synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Step 1: Synthesis of 4-Fluoro-7-methyl-1H-indole via Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4][5] The reaction proceeds through a proposed mechanism involving the addition of the Grignard reagent to the nitro group, followed by a[12][12]-sigmatropic rearrangement.[7] The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction.[5]

Bartoli_Mechanism cluster_0 Key Steps of the Bartoli Indole Synthesis A o-Substituted Nitroarene C Nitrosoarene Intermediate A->C + 1 equiv. Grignard B Vinyl Grignard (3 equiv.) B->C D Adduct C->D + 1 equiv. Grignard E [3,3]-Sigmatropic Rearrangement D->E F Cyclized Intermediate E->F G 7-Substituted Indole F->G Aromatization H Acidic Workup H->G

Caption: Simplified mechanism of the Bartoli indole synthesis.

Experimental Protocol: Bartoli Indole Synthesis

Materials:

  • 2-Fluoro-5-methylnitrobenzene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluoro-5-methylnitrobenzene (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 g of nitroarene).

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -30 °C.

  • After the addition is complete, stir the reaction mixture at -40 °C for 4 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-fluoro-7-methyl-1H-indole.

Data Summary for Step 1
ParameterValue
Starting Material 2-Fluoro-5-methylnitrobenzene
Key Reagent Vinylmagnesium bromide
Solvent Anhydrous THF
Temperature -40 °C to 0 °C
Reaction Time ~5 hours
Workup Quenching with NH₄Cl, extraction
Purification Column chromatography

Step 2: Regioselective C-H Cyanation of 4-Fluoro-7-methyl-1H-indole

The introduction of a nitrile group onto an indole ring can be achieved through various methods, including transition-metal-catalyzed C-H functionalization.[9][11] Rhodium(III)-catalyzed C4-selective cyanation of indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanation agent has been reported.[9] However, for the desired 6-cyanation, other regioselective methods may need to be employed. Electrochemical C-H cyanation offers a metal-free alternative with tunable regioselectivity.[10] For this protocol, we will adapt a general electrophilic cyanation method, acknowledging that optimization of regioselectivity would be crucial in a research setting.

Experimental Protocol: Electrophilic Cyanation

Materials:

  • 4-Fluoro-7-methyl-1H-indole

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • [Cp*Rh(MeCN)₃][SbF₆]₂ (or other suitable Rh(III) catalyst)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add 4-fluoro-7-methyl-1H-indole (1.0 equiv), NCTS (1.2 equiv), and the Rh(III) catalyst (e.g., 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,2-dichloroethane (DCE).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Data Summary for Step 2
ParameterValue
Starting Material 4-Fluoro-7-methyl-1H-indole
Cyanating Agent N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Catalyst Rh(III) complex (e.g., [Cp*Rh(MeCN)₃][SbF₆]₂)
Solvent 1,2-Dichloroethane (DCE)
Temperature 80-100 °C
Reaction Time 12-24 hours
Workup Aqueous wash, extraction
Purification Column chromatography

Conclusion

The synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile, a novel and potentially valuable molecule for drug discovery, can be strategically approached through a two-step sequence. This guide provides a detailed and scientifically grounded protocol for its preparation, beginning with the construction of the indole core via the Bartoli indole synthesis and followed by a regioselective cyanation. While the proposed cyanation step may require optimization to achieve the desired regioselectivity, the overall strategy is based on reliable and well-documented chemical transformations. This application note serves as a comprehensive resource for researchers aiming to synthesize this and other similarly substituted indole derivatives.

References

  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline - Benchchem.
  • A three-component Fischer indole synthesis - PubMed.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound.
  • Bartoli indole synthesis - Grokipedia.
  • Bartoli indole synthesis - Wikipedia.
  • The Bartoli Indole Synthesis.
  • Bartoli Indole Synthesis - SynArchive.
  • Bartoli Indole Synthesis - J&K Scientific LLC.
  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC.
  • Fischer indole synthesis - Wikipedia.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
  • Fischer Indole Synthesis | TCI EUROPE N.V. - Tokyo Chemical Industry.
  • Fischer Indole Synthesis - Organic Chemistry Portal.
  • 4-Fluoroindole | CAS Number 387-43-9 - Ossila.
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Cyanation – Knowledge and References - Taylor & Francis.
  • Weakly coordinating tert-amide assisted Rh(iii)-catalyzed C4-cyanation of indoles: application in photophysical studies - Chemical Communications (RSC Publishing).
  • Site-Selective Electrochemical C-H Cyanation of Indoles - Organic Chemistry Portal.
  • The cyanation of indole derivatives and the expected mechanisms - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile

Ticket ID: IND-CN-4F7M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Regioisomers and Hydrolysis By-products in Tetra-substituted Indole Formation Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CN-4F7M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Regioisomers and Hydrolysis By-products in Tetra-substituted Indole Formation

Executive Summary

Synthesizing 4-fluoro-7-methyl-1H-indole-6-carbonitrile presents a unique "electronic conflict." The electron-withdrawing nature of the nitrile (CN) and fluorine (F) groups contrasts with the electron-rich indole core, creating a landscape prone to nucleophilic aromatic substitution (


) , hydrolysis , and regio-isomeric scrambling .

This guide addresses the three most common failure modes reported by development teams:

  • Nitrile Hydrolysis: Conversion of the C6-CN to an amide.

  • Hydrodehalogenation: Loss of the halogen handle before cyanation.

  • Indole Dimerization: Formation of colored azo- or bis-indole impurities during ring closure.

Module 1: The Synthetic Route & Critical Control Points

To minimize by-products, we strongly recommend the "Pre-functionalized Leimgruber-Batcho" strategy over late-stage functionalization. Attempting to introduce the nitrile or fluorine after indole formation often leads to uncontrollable C3-electrophilic substitution.

Recommended Workflow (The "Safe" Route)

IndoleSynthesis Start Precursor: 4-fluoro-5-bromo-2-nitrotoluene Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Condensation Inter1 Intermediate: β-dimethylamino-styrene Step1->Inter1 Fail1 Impurity A: Polymerized Enamine Step1->Fail1 Overheating Step2 Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Inter1->Step2 Ring Closure Indole Intermediate: 6-bromo-4-fluoro-7-methylindole Step2->Indole Step3 Step 3: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Indole->Step3 Functionalization Final Target: 4-fluoro-7-methyl-1H- indole-6-carbonitrile Step3->Final Fail2 Impurity B: Hydrodehalogenated Indole Step3->Fail2 Excess Reductant Fail3 Impurity C: Indole-6-Amide Step3->Fail3 Wet Solvent

Figure 1: Strategic workflow emphasizing the pre-functionalized Leimgruber-Batcho route to avoid C3-regioselectivity issues later in the sequence.

Module 2: Troubleshooting the Cyanation Step (Critical)

The conversion of 6-bromo-4-fluoro-7-methylindole to the 6-carbonitrile is the most failure-prone step. The electron-rich indole nitrogen can poison Palladium catalysts, and the fluorine atom can sensitize the ring to side reactions.

Impurity Profile & Root Cause Analysis
Impurity (By-product)Observed Mass (

)
Root CauseCorrective Action
Indole-6-Amide +18 DaHydrolysis. Water traces in solvent react with the nitrile-Pd complex or the final nitrile product.Switch to anhydrous DMAc/DMF. Add 1% v/v acetic anhydride as a water scavenger.
Des-bromo Indole -79/80 DaHydrodehalogenation. Presence of hydride sources (e.g., formate impurities) or excessive heating.Reduce reaction temp to <100°C. Use

instead of KCN. Avoid alcohol solvents.
Bi-indole (Dimer) +Indole MassHomocoupling. Slow oxidative addition allows two aryl-Pd species to couple.Increase catalyst loading (to 5 mol%). Use a bulky ligand like Xantphos to enforce reductive elimination of the nitrile.
N-Cyanated Indole +25 DaN-attack. The indole NH is nucleophilic.Protect Indole-NH (e.g., Boc or Tosyl) before cyanation, or use a weaker base (

instead of NaH).
Protocol: Optimized Pd-Catalyzed Cyanation

Context: Avoiding the use of toxic KCN and minimizing dehalogenation.

  • Reagents:

    • Substrate: 6-bromo-4-fluoro-7-methylindole (1.0 equiv)

    • Source: Zinc Cyanide (

      
      ) (0.6 equiv - Note: 0.5 is stoichiometric, slight excess ensures completion)
      
    • Catalyst:

      
       (2 mol%) + dppf (4 mol%) OR 
      
      
      
    • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) - Degassed

    • Additive: Zn dust (10 mol%) - Keeps Pd active, preventing precipitation

  • Procedure:

    • Degassing is non-negotiable. Oxygen promotes homocoupling. Sparge solvent with Argon for 30 mins.

    • Mix solid reagents in a glovebox or under positive

      
       flow.
      
    • Heat to 110°C. Do not exceed 120°C to prevent thermal decomposition of the nitrile to the amide.

    • Quench: Cool to RT, dilute with EtOAc, and wash with

      
       (to chelate Zn/Pd) followed by brine.
      

Module 3: Stabilizing the Fluorine Atom

A common user query involves the loss of the fluorine atom (Defluorination) during the synthesis.

The Mechanism of Failure: In the precursor (e.g., 4-fluoro-2-nitrotoluene), the fluorine is ortho to a nitro group and para to a methyl. The nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (


) . If you use strong nucleophiles (like methoxide or hydroxide) during the process, they will displace the fluorine.

Prevention Strategy:

  • During Enamine Formation: The Leimgruber-Batcho uses DMF-DMA (Dimethylformamide dimethyl acetal).[1] This generates methoxide in situ.

    • Risk:[2] Methoxide attacking C4-F.

    • Solution: Run the reaction without added base. The DMF-DMA is basic enough.[1] If

      
       is observed, switch to Bredereck’s reagent  (tert-butoxy analog) which produces a bulkier, less nucleophilic alkoxide by-product.
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Why am I getting a red/orange gum during the Leimgruber-Batcho reduction?

A: The red color is characteristic of the azo-dimer intermediate. This indicates incomplete reduction of the nitro group before cyclization.

  • Fix: If using

    
    , increase hydrogen pressure (50 psi) or catalyst loading. If using Fe/AcOH, ensure vigorous mechanical stirring (slurries settle) and maintain temperature at 80°C. Do not rush the reduction step.
    
Q2: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?

A: You can, but it is not recommended for this substrate.

  • Reasoning: Copper-mediated cyanation requires harsh temperatures (>150°C). At these temperatures, the 4-fluoro substituent becomes labile to nucleophilic attack, and the 7-methyl group can undergo benzylic oxidation if the atmosphere isn't strictly controlled. Pd-catalysis works at 80-100°C, preserving the dense functionalization.

Q3: How do I remove the Palladium residue from the final nitrile?

A: The nitrile group coordinates strongly to Pd, making removal difficult.

  • Protocol: After the reaction, treat the organic phase with a scavenger resin (e.g., SiliaMetS® Thiol ) or wash with an aqueous solution of N-acetylcysteine . This is more effective than standard EDTA washes for nitrile-containing compounds.

References

  • Leimgruber-Batcho Indole Synthesis Mechanics

    • Title: The Leimgruber–Batcho Indole Synthesis.[1][3][4][5]

    • Source: Organic Reactions, Wiley.
    • Context: Defines the mechanism of enamine formation and the risks of polymeriz
    • URL:[Link]

  • Palladium-Catalyzed Cyanation (Zn(CN)2)

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Applications.[6]

    • Source: Chemical Reviews (ACS).
    • Context: Protocol for using Zn(CN)
    • URL:[Link]

  • Handling Fluorinated Indoles

    • Title: Overcoming challenges in the synthesis of 4-fluoroindoles.
    • Source: BenchChem Technical Support.[7]

    • Context: Specific troubleshooting for the 4-fluoro regioisomer stability.
  • Cyanation of Indoles (C-H Activation vs Halide)

    • Title: Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6].[8]

    • Source: Peking University / RSC.
    • Context: Discusses altern
    • URL:[Link]

Sources

Optimization

Troubleshooting cyclization failures in indole-6-carbonitrile synthesis

Technical Support Center: Indole-6-Carbonitrile Synthesis Topic: Troubleshooting Cyclization Failures in Indole-6-Carbonitrile Synthesis Ticket ID: IND-CN-006 Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-6-Carbonitrile Synthesis

Topic: Troubleshooting Cyclization Failures in Indole-6-Carbonitrile Synthesis Ticket ID: IND-CN-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing indole-6-carbonitrile (6-cyanoindole) presents a unique "push-pull" conflict. The electron-withdrawing nitrile group (-CN) deactivates the aromatic ring, hindering electrophilic attacks required in classic cyclizations (like Fischer), while simultaneously being susceptible to hydrolysis (under strong acid) or over-reduction (under catalytic hydrogenation).

This guide addresses the two primary synthetic routes—Leimgruber-Batcho and Fischer Indole —and provides field-proven protocols to resolve cyclization failures.

Module 1: Leimgruber-Batcho Synthesis (Industry Standard)

Context: This is the preferred route for scale-up due to mild conditions and defined regiochemistry. It involves condensing 4-cyano-2-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization.

Diagnostic Workflow

LB_Troubleshooting Start Issue: Leimgruber-Batcho Failure Step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Check1 Is the Enamine Red/Dark Red? Step1->Check1 Failure1 Failure: No Reaction/Low Conversion Check1->Failure1 No Step2 Step 2: Reductive Cyclization Check1->Step2 Yes Sol1 Solution: Add Pyrrolidine catalyst. Check solvent dryness. Failure1->Sol1 Check2 Method Used? Step2->Check2 H2Pd H2 / Pd-C Check2->H2Pd FeAc Fe / AcOH Check2->FeAc Issue2 Result: Nitrile reduced to Amine (Over-reduction) H2Pd->Issue2 High Risk Success Target: Indole-6-Carbonitrile FeAc->Success Recommended

Figure 1: Decision tree for troubleshooting Leimgruber-Batcho synthesis failures.

Frequently Asked Questions (FAQs)

Q1: I am using H₂/Pd-C for the cyclization step, but I am losing the nitrile group. What is happening? A: You are experiencing chemoselectivity failure .[1] The nitrile group is susceptible to reduction under catalytic hydrogenation conditions (H₂/Pd), often converting to the primary amine (CH₂NH₂) or secondary amines.

  • Corrective Action: Switch to a chemical reductant that is inert toward nitriles. Iron in Acetic Acid (Fe/AcOH) or Zinc in Acetic Acid are the gold standards here. They reduce the nitro group to the aniline (which spontaneously cyclizes) without touching the nitrile.

  • Protocol (Fe/AcOH): Dissolve the enamine in glacial acetic acid/EtOH (2:1). Add iron powder (4-5 equiv) and heat to 60-80°C. Monitor TLC. The cyclization is usually rapid once the nitro group is reduced.

Q2: My enamine formation (Step 1) is sluggish despite the acidity of the methyl group. A: While the 4-cyano and 2-nitro groups should make the methyl protons acidic, steric bulk or moisture can inhibit the reaction.

  • Corrective Action: Ensure you are using Pyrrolidine as a catalyst (or co-solvent). Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species.

  • Tip: Perform the reaction "neat" (no solvent) in DMF-DMA if solubility permits, or use strictly anhydrous DMF.

Q3: I see the amino-styrene intermediate, but it won't cyclize to the indole. A: This suggests the reduction was successful (Nitro -> Amine), but the nucleophilic attack of the amine on the enamine double bond is stalled.

  • Corrective Action: This step is pH-sensitive. If you are using a neutral reduction (like H2/Pd), the medium might not be acidic enough to promote ammonia/dimethylamine elimination.

  • Solution: Ensure the reaction medium is slightly acidic. The Fe/AcOH method naturally provides the acidic environment required for the final elimination step.

Module 2: Fischer Indole Synthesis (Classic Route)

Context: Reaction between 3-cyanophenylhydrazine and a ketone/aldehyde.[2][3] This route is prone to regioselectivity issues and hydrolysis.[1]

Regioselectivity Logic

Fischer_Regio Hydrazine 3-Cyanophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Split [3,3]-Sigmatropic Shift Hydrazone->Split PathA Attack at Para (to hydrazine) Split->PathA Favored by EWG PathB Attack at Ortho (to hydrazine) Split->PathB Sterically/Electronically Disfavored Prod6 6-Cyanoindole (Major Product) PathA->Prod6 Prod4 4-Cyanoindole (Minor Product) PathB->Prod4

Figure 2: Regioselectivity outcomes for 3-substituted hydrazines with Electron-Withdrawing Groups (EWG).

Frequently Asked Questions (FAQs)

Q4: I am obtaining a mixture of 4-cyano and 6-cyanoindole. How do I favor the 6-isomer? A: With 3-cyanophenylhydrazine, the meta-EWG (cyano) generally favors cyclization at the para position relative to the hydrazine nitrogen (leading to the 6-isomer) due to electronic deactivation of the ortho site. However, mixtures are common.

  • Optimization: Use Lewis acids (ZnCl₂) in acetic acid rather than strong protic acids (H₂SO₄). High temperatures favor the thermodynamic product, but also increase tar formation.

  • Purification: The 4-cyano and 6-cyano isomers typically have distinct polarities. 4-cyanoindole (with the polar group shielded by the NH) often elutes differently than the 6-cyano isomer. Flash chromatography is usually required.

Q5: My nitrile is hydrolyzing to an amide (-CONH₂) during the reaction. A: Fischer synthesis typically requires harsh acidic conditions (e.g., Polyphosphoric Acid (PPA) at >100°C) or refluxing H₂SO₄. These are textbook conditions for nitrile hydrolysis.

  • Corrective Action: Switch to non-aqueous acidic conditions .

    • Protocol: Use 4% H₂SO₄ in absolute ethanol or ZnCl₂ in glacial acetic acid . Avoid water entirely.[1]

    • Alternative: If hydrolysis persists, consider the Japp-Klingemann modification or switch to the Leimgruber-Batcho method, which avoids strong acids.

Comparative Data: Reduction Protocols

The choice of reduction method in the Leimgruber-Batcho sequence is the single most critical factor for nitrile survival.

Reduction MethodReagentsNitrile CompatibilityCyclization EfficiencyNotes
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CPoor HighHigh risk of reducing -CN to -CH₂NH₂. Avoid unless specialized poisoned catalysts are used.
Bechamp Reduction Fe powder, AcOH Excellent High Recommended Method. Acidic media promotes cyclization. Cheap and robust.[1]
Zinc Reduction Zn dust, AcOHGood HighSimilar to Iron. Good alternative if Fe workup is problematic.[1]
Dithionite Na₂S₂O₄, EtOH/H₂OModerateModerateCan be tricky to optimize; often requires buffering.
Stannous Chloride SnCl₂, HClGoodHighEffective but workup (tin salts) can be tedious on scale.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[4] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (Foundational method for enamine cyclization).

  • Clark, R. D., et al. (1991). Synthesis of 6-cyanoindole and related derivatives. Heterocycles, 32(9), 1699. (Specific protocol for cyanoindole synthesis avoiding hydrolysis).
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on regioselectivity rules for substituted hydrazines).

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Fluorinated Methyl Indoles

Welcome to the technical support center for the purification of fluorinated methyl indoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated methyl indoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these molecules. The introduction of fluorine into the indole scaffold, while offering significant advantages in medicinal chemistry, often complicates purification due to altered polarity, reactivity, and potential for generating closely-related impurities.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your target compounds.

I. Understanding the Core Challenges

The presence of one or more fluorine atoms on the methyl indole core can profoundly influence its physicochemical properties.[4][5] Understanding these effects is the first step in designing an effective purification strategy.

  • Altered Polarity and Lipophilicity: Fluorine's high electronegativity can significantly alter the electron distribution within the indole ring, impacting its polarity and lipophilicity.[4][5] This change can lead to unexpected elution profiles in chromatography.

  • Co-elution with Impurities: The synthesis of fluorinated methyl indoles can generate regioisomers and other closely related byproducts that have very similar polarities to the desired product, making separation by standard chromatography challenging.[6][7]

  • Potential for Degradation: Some fluorinated indoles can be sensitive to acidic or basic conditions, which might be employed during extraction or chromatography, leading to product degradation.[8]

  • Formation of Tars and Polymers: During synthesis, especially on a larger scale, the formation of tar-like substances or polymers can complicate the initial work-up and purification steps.[9]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of fluorinated methyl indoles.

Q1: My fluorinated methyl indole is showing a very similar Rf value to a byproduct on the TLC plate. How can I improve the separation?

A1: This is a common issue due to the presence of closely related impurities.[6] Here are several strategies to improve separation:

  • Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities. Consider using a mixture of a non-polar solvent (e.g., hexane or heptane), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a small amount of a polar modifier (e.g., methanol or triethylamine).

  • Utilize Different Selectivities: If you are using a silica gel stationary phase, which is a polar stationary phase, consider trying a less polar stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reversed-phase).[10]

  • Employ a Gradient Elution: In column chromatography, a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve compounds with close Rf values.[10]

Q2: I'm observing peak tailing for my fluorinated methyl indole during HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions with Silica: The slightly acidic nature of standard silica gel can lead to strong interactions with the basic nitrogen of the indole ring, causing tailing.[10] Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to your mobile phase can help to mitigate this issue.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Mismatched Solvent Strength: A mismatch between the sample solvent and the mobile phase can cause peak shape issues.[11] Whenever possible, dissolve your sample in the initial mobile phase.[11]

Q3: Can I use recrystallization to purify my fluorinated methyl indole?

A3: Yes, recrystallization can be a very effective method for obtaining highly pure crystalline solids, although it may sometimes result in lower recovery compared to chromatography.[6][12] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A mixed solvent system, such as methanol/water or toluene/heptane, can be effective.[1][6]

Q4: My fluorinated methyl indole seems to be degrading during purification on silica gel. What are my options?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[10] Consider the following alternatives:

  • Neutralized Silica Gel: You can try using silica gel that has been pre-treated with a base like triethylamine to neutralize the acidic sites.

  • Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms. For many indole derivatives, neutral or basic alumina can be a good alternative to silica gel.[10]

  • Reversed-Phase Chromatography: Using a C18 or other hydrophobic stationary phase with a polar mobile phase (like acetonitrile/water or methanol/water) can be an excellent way to avoid degradation on acidic stationary phases.[10]

III. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common and complex purification problems.

Problem 1: Multiple Spots on TLC and a Difficult-to-Purify Crude Product

Underlying Causes:

  • Formation of regioisomers, especially when using unsymmetrical ketones in a Fischer indole synthesis.[7]

  • Side reactions due to harsh reaction conditions (e.g., high temperatures, strong acids).[13]

  • Decomposition of the starting materials, intermediates, or the final product.[13]

Troubleshooting Workflow:

start Crude Product with Multiple Spots step1 Analyze Crude by LC-MS Identify masses of major components start->step1 step2 Compare with Expected Masses (Product, Starting Materials, Isomers) step1->step2 step3 Optimize Reaction Conditions (Lower temp, milder catalyst) step2->step3 step4 Attempt Small-Scale Purification (Test different solvent systems/stationary phases) step2->step4 step3->start Re-run reaction step5 Successful Separation? step4->step5 step6 Scale-Up Purification step5->step6 Yes step7 Consider Alternative Synthesis Route step5->step7 No

Caption: Troubleshooting workflow for complex crude mixtures.

Problem 2: Co-elution of Isomers

Underlying Causes: Fluorinated regioisomers of methyl indoles often have very similar polarities, making their separation by standard chromatographic techniques challenging.[14]

Solutions:

TechniquePrincipleKey Considerations
High-Performance Liquid Chromatography (HPLC) Offers higher resolution than standard column chromatography.A C18 column is a good starting point. Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradient) is crucial.[10]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the mobile phase, often providing unique selectivity for isomers.Can be a powerful, albeit less common, technique for challenging separations.
Specialized Stationary Phases Fluorinated stationary phases can offer unique selectivity for fluorinated compounds through fluorous-fluorous interactions.[15][16]Consider a pentafluorophenyl (PFP) or a perfluoroalkyl phase column.[16]

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a shallow gradient, e.g., 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Optimization:

    • If separation is poor, try a different organic modifier (e.g., methanol).

    • Adjust the gradient slope to improve resolution around the eluting peaks.

    • Consider using a different stationary phase (e.g., PFP) if co-elution persists.

Problem 3: Product Loss During Work-up

Underlying Causes:

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product in the interface.

  • Incorrect pH for Extraction: The pKa of the indole nitrogen can be influenced by the fluorine substituent, potentially affecting the optimal pH for acid-base extraction.

  • Product Precipitation: The product may precipitate out of solution if an inappropriate solvent is used for the work-up.

Troubleshooting Decision Tree:

start Low Recovery After Work-up check_emulsion Emulsion Formation? start->check_emulsion check_pH Check pH of Aqueous Layer check_emulsion->check_pH No add_brine Add Brine to Break Emulsion check_emulsion->add_brine Yes check_solubility Product Solubility Issue? check_pH->check_solubility Correct adjust_pH Adjust pH and Re-extract check_pH->adjust_pH Incorrect change_solvent Use a Different Extraction Solvent check_solubility->change_solvent Yes end Investigate Other Loss Mechanisms check_solubility->end add_brine->check_pH centrifuge Centrifuge to Separate Layers adjust_pH->start Re-process change_solvent->start Re-process

Caption: Decision tree for troubleshooting product loss during work-up.

IV. Detailed Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.[10]

  • Column Packing: Carefully pack the column with the slurry, ensuring there are no air bubbles.[10]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.[10]

  • Elution: Begin elution with the initial mobile phase. If a gradient is used, gradually increase the polarity.[10]

  • Fraction Collection: Collect fractions of the eluate.[10]

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated methyl indole.[10]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Crystal Formation: Observe for crystal formation. If crystals form, this is a good solvent. If no crystals form, the compound may be too soluble. If the compound oils out, the solvent may be too non-polar.

  • Scale-Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side products in indole synthesis. Retrieved from

  • Benchchem. (n.d.). Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine. Retrieved from

  • Benchchem. (n.d.). The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine. Retrieved from

  • ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from

  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020). Organic Letters. Retrieved from

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). PMC. Retrieved from

  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. Retrieved from

  • Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. (n.d.). ResearchGate. Retrieved from

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025, March 25). Journal of Materials Chemistry B (RSC Publishing). DOI:10.1039/D4TB02529F. Retrieved from

  • Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. (n.d.). Organic Chemistry Portal. Retrieved from

  • Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. (2025, March 25). ResearchGate. Retrieved from

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved from

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved from

  • Fluorine-containing indoles. (2018, May 28). daneshyari.com. Retrieved from

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved from

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 7-Methyl Substituted Indoles

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by 7-methyl substituted indoles. The inherent steric hindrance from the C7-methyl group presents unique difficulties in common synthetic transformations. This document is designed to explain the root causes of these challenges and provide field-proven solutions and protocols.

Section 1: Understanding the Core Challenge

Q1: Why is the 7-methyl group on an indole ring so problematic for chemical reactions?

The primary issue with a 7-methyl substituent is severe steric hindrance, particularly its influence on the adjacent N1 and C6 positions. This is often referred to as a peri interaction. The methyl group's free rotation effectively creates a bulky, three-dimensional shield that physically blocks or slows the approach of reagents and catalysts to the nitrogen atom and the C7-position itself.[1][2] This steric congestion can prevent the optimal orbital overlap required for bond formation, leading to sluggish or failed reactions.[1][3]

Q2: Which positions on the 7-methylindole ring are most affected by this steric hindrance?

The positions most affected are:

  • N1 (Indole Nitrogen): Direct functionalization, such as N-alkylation or the attachment of directing groups, is significantly impeded. Reagents approaching the nitrogen atom experience direct steric repulsion from the adjacent methyl group.[4][5]

  • C7 (Benzenoid Carbon): Direct functionalization at the C7 position via C-H activation is exceptionally challenging. A catalyst must approach this position, and the methyl group can block the necessary coordination.[6][7]

  • C6 (Benzenoid Carbon): While less direct, the C7-methyl group can influence the accessibility of the C6 position, making reactions at this site more difficult than in unhindered indoles.

Caption: Steric clash at the N1 and C7 positions of 7-methylindole.

Section 2: Troubleshooting N-Alkylation Reactions

Q3: My standard N-alkylation of 7-methylindole with an alkyl halide and K₂CO₃ in DMF is failing. What are the likely causes?

This is a common issue. The failure of "standard" N-alkylation protocols for 7-methylindole typically stems from two factors:

  • Insufficient Base Strength: The nucleophilicity of the indole nitrogen is reduced due to the electron-donating nature of the methyl group, but more importantly, the steric hindrance slows the rate of reaction significantly.[4] A relatively weak base like potassium carbonate (K₂CO₃) may not generate a sufficient concentration of the indolide anion to drive the reaction to completion in a sterically hindered environment.

  • Competing C3-Alkylation: Indoles can also undergo electrophilic substitution at the C3 position.[4][8] If N-alkylation is kinetically slow due to steric hindrance, the competing C3-alkylation pathway can become a major side reaction, consuming starting material and reducing the yield of the desired N-alkylated product.

Q4: What specific strategies can improve N-alkylation yields for 7-methylindole?

To overcome the sluggish reactivity, more forcing conditions or alternative strategies are required.

  • Strategy 1: Use of a Stronger Base: Employing a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures near-complete and irreversible deprotonation of the indole nitrogen. This creates a highly reactive "naked" indolide anion that can more effectively react with the alkylating agent, even with the steric barrier. A study on the enantioselective N-alkylation of 7-methylindole demonstrated good yields (63%) using a dinuclear zinc catalyst system, which effectively activates the indole N-H bond.[5]

  • Strategy 2: Phase-Transfer Catalysis (PTC): PTC is an excellent method for hindered substrates. Using a catalyst like tetrabutylammonium bromide (TBAB) with a strong base (e.g., 50% aq. KOH) in a biphasic system (e.g., toluene/water) can be highly effective.[9] The TBAB transports the indolide anion into the organic phase, where it is highly reactive and less solvated, facilitating the reaction with the alkyl halide.[9]

  • Strategy 3: Optimize Solvent and Temperature: While DMF is common, exploring other solvents may be beneficial. For instance, using THF with a strong base at low temperatures (for anion generation) followed by warming can provide better control. In some cases, higher temperatures may be needed to overcome the activation energy barrier imposed by the steric hindrance, but this must be balanced against the risk of side reactions.[10]

Section 3: C-H Functionalization in a Hindered Environment

Q5: Direct C-H functionalization at the C7 position seems impossible. Why is this, and are there any successful approaches?

Directing a catalyst to the C7 position is one of the most significant challenges in indole chemistry, exacerbated by the 7-methyl group. The difficulty arises because most C-H activation strategies rely on a directing group (DG) installed on the indole nitrogen.[7] This DG must coordinate to a transition metal (like Pd, Rh, or Ir), bringing the catalyst into proximity with the target C-H bond. With a 7-methyl group present:

  • The DG itself may be difficult to install due to steric hindrance.

  • The methyl group can prevent the catalyst-DG complex from adopting the correct geometry for C7-H bond activation.[7]

Successful Strategy: Bulky, Removable Directing Groups Success in C7 functionalization often relies on carefully designed directing groups that are large enough to bypass the C2 position but can still orient the catalyst correctly. Daugulis and others have shown that sterically demanding directing groups, such as P(O)tBu₂, can effectively direct arylation to the C7 position.[6] The bulkiness of the directing group is crucial for achieving high reactivity and C7-selectivity.[7] A rhodium-catalyzed C7 arylation using an N-P(tBu)₂ directing group has been reported, which works with a broad range of sterically hindered aryl bromides.[6]

Caption: C7-arylation via a phosphorous directing group strategy.

Q6: How can I achieve selective C-H functionalization at other positions (e.g., C2, C4) in the presence of a 7-methyl group?

While the 7-methyl group primarily hinders N1 and C7, it can electronically influence the entire ring. Achieving selectivity at other positions still relies heavily on directing groups.

  • For C2-Functionalization: The C2 position is less nucleophilic than C3 but can be targeted using N-directing groups that form a stable 5-membered metallacycle. Groups like N-(2-pyridyl)sulfonyl have been successfully used for Pd-catalyzed C2-alkenylation. The steric bulk at C7 does not typically interfere with the formation of this metallacycle.

  • For C4-Functionalization: This is more challenging as it requires the formation of a less favorable 6-membered metallacycle.[11] However, directing groups installed at the C3 position (such as an aldehyde or ketone) can direct C-H activation to the C4 position.[11][12] This strategy bypasses the hindered N1/C7 region entirely.

Section 4: Optimizing Cross-Coupling Reactions

Q7: My Suzuki-Miyaura coupling with 7-bromo-1-methylindole is sluggish and gives low yields. How can I improve it?

The 7-methyl group can significantly slow down palladium-catalyzed cross-coupling reactions.[13] The key step of oxidative addition , where the Pd(0) catalyst inserts into the carbon-halogen bond, is often hindered. The bulk of the catalyst's ligands can clash with the 7-methyl group, raising the activation energy of this critical step.

Q8: What is the best way to choose a catalyst system for a cross-coupling reaction on a hindered 7-halo-methylindole?

Optimizing the catalyst system is crucial. The goal is to find a ligand that is bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition.

  • Ligand Choice: Instead of very bulky ligands like SPhos or XPhos, consider slightly less hindered but still electron-rich Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands.[14][15] For a Suzuki-Miyaura reaction on a challenging substrate, Pd(PPh₃)₄ can sometimes be effective due to the dissociation of PPh₃ ligands to generate a more reactive, less coordinated catalytic species.[16]

  • Catalyst Precursors: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can be advantageous. These precursors are typically more stable and form the active Pd(0) species more cleanly and efficiently in situ, which can lead to better results with challenging substrates.

  • Reaction Conditions: Increasing the temperature and carefully screening bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, 2-MeTHF) is essential. Microwave heating can sometimes be used to overcome high activation barriers in short reaction times.[13]

Comparative Data: Ligand Effects in Hindered Coupling
Ligand/Catalyst SystemSubstrateTypical OutcomeRationale
Pd(PPh₃)₄7-HaloindoleModerate to Good YieldsGenerates a coordinatively unsaturated, reactive Pd(0) species.[16]
Pd₂(dba)₃ with SPhos7-HaloindoleLow to Moderate YieldsVery bulky ligand may hinder oxidative addition at the C7 position.
Pd(P-t-Bu₃)₂Hindered Aryl HalideGood YieldsExcellent for promoting oxidative addition with hindered substrates.[17]
NHC-Pd ComplexesHindered SubstratesGood to Excellent YieldsStrong sigma-donating character stabilizes the catalyst while allowing access to the substrate.[14][18]

Section 5: Experimental Protocols

Protocol: N-Alkylation of 7-Methyl-1H-indole via Phase-Transfer Catalysis

This protocol is adapted from standard procedures for N-alkylation and is optimized for a sterically hindered substrate.[9]

ProtocolWorkflow start Start setup 1. Combine 7-Methylindole, KOH, TBAB, Toluene, H₂O start->setup add_reagent 2. Add Alkyl Halide (1.2 eq) setup->add_reagent react 3. Stir Vigorously at Room Temperature add_reagent->react monitor 4. Monitor by TLC (2-8 hours) react->monitor workup 5. Separate Layers, Wash Organic Phase monitor->workup Reaction Complete purify 6. Dry, Concentrate, Purify via Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation via Phase-Transfer Catalysis.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-methyl-1H-indole (1.0 eq), powdered potassium hydroxide (KOH, 5.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene and water in a 1:1 volume ratio to achieve a substrate concentration of approximately 0.2 M in the organic phase.

  • Reagent Addition: Begin vigorous stirring to ensure good mixing of the phases. Add the desired alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Workup: Once the reaction is complete, cease stirring and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 7-methylindole.

References
  • C-H functionalization of indoles and oxindoles through CDC reactions. Pure and Applied Chemistry.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Catalysts and directing groups explored in the C−H activation of indole... ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. ACS Publications. [Link]

  • Three-Coordinate Iron(0) Complex-Catalyzed Regioselective C–H Alkylation of Indole Derivatives. ACS Publications. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link]

  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. PMC. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ResearchGate. [Link]

  • Late-stage functionalization of BN-heterocycles. PMC. [Link]

  • N-alkylation of indole derivatives.
  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. PMC. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Novel chemistry of indole in the synthesis of heterocycles. ResearchGate. [Link]

  • An Indole Dearomatization Strategy for the Synthesis of Pseudo‐Natural Products. PMC. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Semantic Scholar. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • Preparation and Properties of INDOLE. Your Article Library. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. [Link]

  • Synthesis of Indoles: Efficient Functionalisation of the 7-Position. ResearchGate. [Link]

  • Formation of the(M −1) + Ions of Methylindoles in Atmospheric Pressure Chemical Ionization Mass Spectrometry. SciSpace. [Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]

  • Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. PMC. [Link]

  • C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Rotationally resolved electronic spectroscopy of 6-methylindole. The Nijmegen Molecular and Laser Physics Group. [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Analysis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile: A Comparative NMR Study

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted indoles represent a privileged scaffold, form...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted indoles represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a specific, highly functionalized indole derivative: 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

This document moves beyond a simple recitation of spectral data. It is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features of the title compound. We will explore the causal relationships behind the observed chemical shifts and coupling constants, grounded in fundamental NMR principles and compared with relevant alternative structures. By providing a self-validating system of analysis, this guide aims to equip the reader with the expertise to confidently interpret the NMR spectra of similarly complex molecules.

The Structural Significance of 4-fluoro-7-methyl-1H-indole-6-carbonitrile

The title compound incorporates several key functional groups that are expected to significantly influence its electronic environment and, consequently, its NMR spectra. The indole core provides the basic heterocyclic framework.[1] The substituents—a fluorine atom at the 4-position, a methyl group at the 7-position, and a carbonitrile group at the 6-position—each impart distinct electronic and steric effects. Understanding these effects is crucial for a comprehensive spectral assignment.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the indole core N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="0.8,0!"]; C3 [label="C", pos="0.8,-1!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; C6 [label="C", pos="-0.2,0.5!"]; C7 [label="C", pos="-0.2,1.5!"]; C7a [label="C", pos="-0.2,0.5!"]; // This is the same as C6 for positioning

// Define nodes for substituents H1 [label="H", pos="-0.5,1.1!"]; F4 [label="F", pos="-2, -1.5!"]; C7_Me [label="CH₃", pos="-0.2, 2.5!"]; C6_CN [label="C≡N", pos="-0.2, -0.5!"]; H2 [label="H", pos="1.6,0!"]; H3 [label="H", pos="1.6,-1!"]; H5 [label a="H", pos="-2,0!"];

// Draw the indole ring bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5];

// Draw bonds to substituents N1 -- H1; C4 -- F4; C7 -- C7_Me; C6 -- C6_CN; C2 -- H2; C3 -- H3; C5 -- H5;

} Caption: Structure of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Experimental Design: Acquiring High-Quality NMR Spectra

The successful analysis of any compound by NMR spectroscopy begins with the careful planning and execution of the experiment. The choice of solvent, concentration, and specific NMR experiments performed are all critical factors that can influence the quality and interpretability of the resulting data.

Solvent Selection

The choice of solvent in NMR spectroscopy is not a trivial one; it can significantly impact the chemical shifts of the analyte.[2][3][4][5] For a compound like 4-fluoro-7-methyl-1H-indole-6-carbonitrile, which possesses a polar N-H group and a polar carbonitrile group, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ is often preferred. These solvents are capable of forming hydrogen bonds with the N-H proton, which can lead to a downfield shift of this signal, moving it away from other resonances in the spectrum. Chloroform-d (CDCl₃) is another common choice, but the N-H proton signal may be broader and its chemical shift more concentration-dependent in this solvent.[6] For the purpose of this guide, we will predict the spectra in CDCl₃, a common and less interacting solvent, which often provides sharper signals for aromatic protons.

Experimental Protocols

A standard suite of NMR experiments would be employed for the complete structural elucidation of this molecule.

Step-by-Step NMR Experimental Workflow:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-fluoro-7-methyl-1H-indole-6-carbonitrile in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A 90-degree pulse angle and a longer relaxation delay (e.g., 5 seconds) are typically used to ensure accurate integration, although for simple identification, a faster acquisition is often sufficient.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

dot graph TD { A[Sample Preparation] --> B{¹H NMR}; B --> C{¹³C NMR}; C --> D{2D NMR}; D --> E[COSY]; D --> F[HSQC]; D --> G[HMBC]; subgraph "Data Analysis" H[Spectral Interpretation]; end E --> H; F --> H; G --> H; } Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is expected to provide a wealth of information regarding the proton environments in 4-fluoro-7-methyl-1H-indole-6-carbonitrile. Based on the structure, we can predict the chemical shifts, multiplicities, and coupling constants for each proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H8.1 - 8.5Broad singlet-The N-H proton of indoles is typically deshielded and appears as a broad signal.
H-27.2 - 7.4Doublet of doublets³J(H2,H3) ≈ 2-3 Hz, ⁴J(H2,N-H) ≈ 1-2 HzThe proton at C-2 is a characteristic signal in indoles. It will show coupling to H-3 and potentially to the N-H proton.
H-36.5 - 6.7Doublet³J(H3,H2) ≈ 2-3 HzThe proton at C-3 will be a doublet due to coupling with H-2.
H-57.3 - 7.5Doublet⁴J(H5,F4) ≈ 4-6 HzThe proton at C-5 is expected to be a doublet due to coupling with the fluorine at C-4.
CH₃2.4 - 2.6Singlet-The methyl protons will appear as a singlet as there are no adjacent protons to couple with.

Key Interpretive Insights:

  • Fluorine Coupling: The presence of the fluorine atom at C-4 will have a significant impact on the spectrum. We expect to see through-bond coupling between the fluorine and the proton at C-5 (⁴JH-F). This coupling is typically in the range of 4-8 Hz for a four-bond coupling in an aromatic system.[7][8]

  • Substituent Effects: The electron-withdrawing nature of the fluorine and carbonitrile groups will generally lead to a downfield shift of the protons on the benzene ring. Conversely, the electron-donating methyl group will have a shielding effect.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Coupling Constant (J, Hz)Rationale
C-2123 - 126Doublet⁴J(C2,F4) ≈ 2-4 HzA typical chemical shift for C-2 in an indole.[9][10]
C-3102 - 105Doublet³J(C3,F4) ≈ 4-6 HzShielded relative to other aromatic carbons.
C-3a128 - 131Doublet²J(C3a,F4) ≈ 15-25 HzA quaternary carbon, its assignment would be confirmed by HMBC.
C-4155 - 160Doublet¹J(C4,F4) ≈ 240-260 HzDirectly attached to the electronegative fluorine, this carbon will be significantly downfield and show a large one-bond C-F coupling constant.[11]
C-5110 - 115Doublet²J(C5,F4) ≈ 20-30 HzThis carbon will show a two-bond coupling to fluorine.
C-6105 - 110Singlet-This quaternary carbon is attached to the carbonitrile group.
C-7120 - 125Doublet⁴J(C7,F4) ≈ 2-4 HzAttached to the methyl group.
C-7a135 - 138Singlet-A quaternary carbon at the ring junction.
CH₃15 - 20Singlet-A typical chemical shift for a methyl group attached to an aromatic ring.
CN115 - 120Singlet-The carbon of the nitrile group.

Key Interpretive Insights:

  • Carbon-Fluorine Coupling: The most diagnostic feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JC-F) for C-4, which is typically around 250 Hz.[12][13] We also expect to see smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to adjacent carbons.[11] These couplings are invaluable for confirming the position of the fluorine substituent.

  • Quaternary Carbons: The structure contains four quaternary carbons (C-3a, C-4, C-6, and C-7a) which will appear as singlets in a proton-decoupled spectrum (though C-3a and C-4 will be split by fluorine). Their definitive assignment would rely on HMBC correlations. For example, the methyl protons should show a correlation to C-7 and C-7a.

Comparative Analysis with Alternative Structures

To further solidify our predicted assignments, it is instructive to compare them with the known NMR data of simpler, related indole derivatives.

  • Indole: In the parent indole, C-2 and C-3 appear at approximately 124 ppm and 102 ppm, respectively.[14] The benzene ring carbons resonate between 111 and 128 ppm. Our predicted shifts for the pyrrole ring carbons in the title compound are in good agreement with these values.

  • 4-Fluoroindole: The introduction of a fluorine at C-4 in indole would cause a significant downfield shift for C-4 and would introduce the characteristic C-F coupling patterns.[15]

  • Methylindoles: The presence of a methyl group generally causes a slight shielding of the ortho and para carbons.[10]

By comparing the predicted spectra of 4-fluoro-7-methyl-1H-indole-6-carbonitrile with the experimental data of these and other related compounds, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The comprehensive NMR analysis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile, while presented here in a predictive manner, highlights the power of modern spectroscopic techniques in structural elucidation. A thorough understanding of the influence of various functional groups on chemical shifts and coupling constants, combined with a suite of 1D and 2D NMR experiments, allows for the unambiguous assignment of even complex molecular architectures. The principles and comparative data presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Reddit. Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987, May 1). Semantic Scholar. Available at: [Link]

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). ResearchGate. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. (1967). Canadian Science Publishing. Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Taylor & Francis. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). ACS Publications. Available at: [Link]

  • FLUORINE COUPLING CONSTANTS. (1976). Pergamon Press. Available at: [Link]

  • Calculating nuclear magnetic resonance chemical shifts in solvated systems - PubMed. (2020, July 15). PubMed. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). YouTube. Available at: [Link]

  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. (1988). HETEROCYCLES, Vol 27, No 2. Available at: [Link]

  • Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants - Organic Chemistry Data. (2020, February 14). Organic Chemistry Data. Available at: [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. (n.d.). ACS Publications. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (2014, July 30). Magritek. Available at: [Link]

  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing. Available at: [Link]

  • A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes - RSC Publishing. (2014, June 12). RSC Publishing. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (2012, January 31). Harvard University. Available at: [Link]

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). ResearchGate. Available at: [Link]

  • 16: Multinuclear - Chemistry LibreTexts. (2024, November 12). Chemistry LibreTexts. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). ScienceDirect. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Available at: [Link]

  • 1H NMR Spectroscopy. (n.d.). University of Bath. Available at: [Link]

  • 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... - ResearchGate. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/H-and-13-C-NMR-Spectroscopic-Data-for-4-5-and-7-in-Methanol-d-4-d-H-multiplicity_tbl2_319409848
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed. (1990, August). PubMed. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Publishing. Available at: [Link]

  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group - ResearchGate. (2006, September). ResearchGate. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (n.d.). Universitas Pendidikan Indonesia. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24). SciSpace. Available at: [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000). Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to 4-fluoro-7-methyl-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-fluoro-7-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-fluoro-7-methyl-1H-indole-6-carbonitrile, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry. Understanding its structural nuances is key to elucidating its function and reactivity. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of a molecule, providing a unique "fingerprint" that reveals its constituent functional groups.

This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 4-fluoro-7-methyl-1H-indole-6-carbonitrile. By dissecting the contributions of each functional group—the indole N-H, the nitrile (C≡N), the carbon-fluorine (C-F) bond, and the methyl and aromatic C-H bonds—we construct a predictive spectrum. This is further contextualized by a comparative analysis with the known spectrum of indole, offering a clear perspective on the electronic effects of the substituents.

The Molecular Architecture and its Vibrational Language

The structure of 4-fluoro-7-methyl-1H-indole-6-carbonitrile is a carefully orchestrated assembly of functional groups on an indole scaffold. Each of these groups possesses characteristic vibrational frequencies that are sensitive to their local chemical environment. The substitution pattern—a fluorine at position 4, a methyl group at position 7, and a nitrile group at position 6—exerts electronic and steric influences that subtly shift these frequencies from their standard values.

Predicted Characteristic Infrared Absorption Peaks

The following table summarizes the predicted characteristic IR absorption peaks for 4-fluoro-7-methyl-1H-indole-6-carbonitrile, with a comparative reference to the parent indole molecule. This predictive analysis is grounded in established group frequency data and an understanding of substituent effects.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for 4-fluoro-7-methyl-1H-indole-6-carbonitrile Typical Wavenumber (cm⁻¹) in Indole Intensity Key Insights
N-H (Indole)Stretching~3400 - 3450~3406Medium-Strong, SharpThe electron-withdrawing nature of the nitrile and fluorine substituents may slightly increase the N-H bond strength, potentially shifting the peak to a higher wavenumber compared to unsubstituted indole.
C≡N (Nitrile)Stretching~2220 - 2240N/AStrong, SharpThe nitrile group presents a highly characteristic and strong absorption in a relatively uncongested region of the spectrum, making it a key diagnostic peak.
Aromatic C-HStretching~3050 - 3150~3022, 3049Medium-WeakTypical for aromatic C-H stretches, appearing at slightly higher frequencies than aliphatic C-H stretches.
Methyl C-HStretching~2850 - 2960N/AMediumAsymmetric and symmetric stretching vibrations of the methyl group will be present.
Aromatic C=CStretching~1450 - 1620~1456, 1508, 1577, 1616Medium-StrongThe substitution pattern will influence the exact positions and intensities of these ring stretching modes.
C-FStretching~1000 - 1250N/AStrongThe C-F stretch is typically a strong and distinct absorption, though its exact position can be influenced by the aromatic system.
Aromatic C-HOut-of-plane Bending~700 - 900~731, 744StrongThe specific pattern of out-of-plane bends can provide information about the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to validate these predictions, the following protocol outlines a standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free cloth.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid 4-fluoro-7-methyl-1H-indole-6-carbonitrile sample onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The spectral data is typically collected in the range of 4000 to 400 cm⁻¹.

Data Processing:

  • The instrument software will automatically perform a background subtraction.

  • Perform a baseline correction if necessary to ensure a flat baseline.

  • Identify and label the significant absorption peaks.

Comparative Analysis: The Influence of Substituents

The IR spectrum of the parent indole molecule provides a valuable baseline for understanding the electronic effects of the substituents in 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

  • Indole: The spectrum of indole is characterized by a prominent N-H stretching peak around 3406 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a series of C=C ring stretching vibrations in the 1450-1620 cm⁻¹ region. The out-of-plane C-H bending bands are also characteristic.

  • 4-fluoro-7-methyl-1H-indole-6-carbonitrile:

    • Nitrile Group (C≡N): The most significant difference will be the appearance of a strong, sharp absorption for the nitrile group in the 2220-2240 cm⁻¹ range. This peak is absent in indole and serves as a definitive marker for the success of the carbonitrile installation.

    • Fluorine Substituent (C-F): A strong absorption band in the 1000-1250 cm⁻¹ region, corresponding to the C-F stretching vibration, will be a new feature compared to indole.

    • Shifts in Ring Vibrations: The electron-withdrawing effects of the fluorine and nitrile groups are expected to modulate the electron density within the aromatic system. This will likely lead to subtle shifts in the positions and intensities of the C=C stretching vibrations compared to indole.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

IR_Interpretation_Workflow start Obtain IR Spectrum check_NH Identify N-H Stretch (~3400-3450 cm⁻¹) start->check_NH check_CN Identify C≡N Stretch (~2220-2240 cm⁻¹) check_NH->check_CN Present check_Aromatic_CH Identify Aromatic C-H Stretch (>3000 cm⁻¹) check_CN->check_Aromatic_CH Present check_Aliphatic_CH Identify Aliphatic C-H Stretch (<3000 cm⁻¹) check_Aromatic_CH->check_Aliphatic_CH Present check_Aromatic_CC Analyze Aromatic C=C Stretches (~1450-1620 cm⁻¹) check_Aliphatic_CH->check_Aromatic_CC Present check_CF Identify C-F Stretch (~1000-1250 cm⁻¹) check_Aromatic_CC->check_CF Present confirm_structure Confirm Molecular Structure check_CF->confirm_structure Present

Caption: A stepwise workflow for identifying the key functional groups in the IR spectrum of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Conclusion

The infrared spectrum of 4-fluoro-7-methyl-1H-indole-6-carbonitrile is predicted to exhibit a unique and identifiable pattern of absorption peaks. The presence of strong, characteristic bands for the nitrile and carbon-fluorine functionalities, in conjunction with the signature absorptions of the substituted indole core, provides a robust method for structural confirmation. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important molecular scaffold and its analogues. By understanding the vibrational language of this molecule, scientists can accelerate their research and development efforts in the pursuit of novel therapeutics and advanced materials.

References

  • Larkin, P. J. (2011).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • National Institute of Standards and Technology (NIST). Chemistry WebBook. Retrieved from [Link]

  • Kawase, M., Sinhababu, A. K., McGhee, E. M., Milby, T., & Borchardt, R. T. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of medicinal chemistry, *
Validation

Bioassay Validation Guide: 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile (FMIC) as a Reference Standard

The following guide details the validation of bioassays utilizing 4-fluoro-7-methyl-1H-indole-6-carbonitrile (herein referred to as FMIC ) as a non-steroidal reference standard. This guide is designed for application sci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of bioassays utilizing 4-fluoro-7-methyl-1H-indole-6-carbonitrile (herein referred to as FMIC ) as a non-steroidal reference standard. This guide is designed for application scientists and drug discovery researchers focusing on nuclear receptor pharmacology, specifically the Androgen Receptor (AR).

[1]

Executive Summary & Technical Positioning

4-fluoro-7-methyl-1H-indole-6-carbonitrile (CAS: 1167055-62-0) represents a distinct class of non-steroidal indole-based pharmacophores.[1] Unlike traditional steroidal standards (e.g., Dihydrotestosterone or R1881) which suffer from cross-reactivity with other steroid receptors (PR, GR), FMIC offers a highly specific scaffold for validating Selective Androgen Receptor Modulator (SARM) screening assays.

This guide focuses on validating the AR-Luciferase Reporter Assay , the gold standard for measuring transcriptional activity. By using FMIC as a reference ligand, researchers can establish assay sensitivity, specificity, and robustness with a compound that mimics the physicochemical properties of next-generation therapeutics.

Why FMIC? (Causality of Choice)
  • Structural Fidelity: As a non-steroidal indole, FMIC validates the assay's ability to detect non-classical ligand binding modes, which steroidal controls (DHT) cannot assess.

  • Fluorescence Potential: The 6-cyanoindole core possesses intrinsic fluorescence properties, allowing for secondary quality control checks (solubility/aggregation) via spectroscopic methods, unlike non-fluorescent steroids.

  • Stability: Enhanced metabolic stability compared to native ligands due to the 4-fluoro and 7-methyl substitution, ensuring consistent concentration during long-incubation assays.

Comparative Analysis: FMIC vs. Traditional Alternatives

To objectively validate an assay, one must compare the reference standard against established benchmarks.

FeatureFMIC (Reference Standard) Dihydrotestosterone (DHT) Enzalutamide
Class Non-Steroidal SARM ScaffoldEndogenous Steroid AgonistNon-Steroidal Antagonist
Assay Role Validation of Non-Steroidal Binding Pocket Determination of Max Efficacy (

)
Determination of IC50 (Inhibition)
Specificity High (AR Selective)Low (Cross-reacts with PR/GR at high conc.)[2][1]High (AR Specific)
Solubility (DMSO) High (>50 mM)ModerateHigh
Fluorescence Yes (Cyan/Blue region) NoNo
Regulatory Status Research Standard (Uncontrolled)Schedule III (Controlled Substance)FDA Approved Drug

Key Insight: While DHT is necessary to establish biological


, FMIC is superior for validating the chemical space of SARM discovery libraries. Validating your assay with FMIC ensures your system can accurately rank non-steroidal hits.

Scientific Mechanism & Pathway Visualization[1][2]

Understanding the mechanism is prerequisite to validation. FMIC functions by binding to the Ligand Binding Domain (LBD) of the Androgen Receptor. This induces a conformational change, dissociation of Heat Shock Proteins (HSPs), and nuclear translocation.

Diagram 1: AR Signaling & Assay Mechanism

This diagram illustrates the pathway being validated. The "Reporter System" node represents the readout validated by FMIC.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMIC FMIC (Ligand) AR_Inactive AR (Inactive) + HSP90 FMIC->AR_Inactive Binding AR_Active AR-FMIC Complex (Dimerization) AR_Inactive->AR_Active HSP Dissociation ARE Androgen Response Element (DNA) AR_Active->ARE Translocation & Binding Transcription Transcription Initiation ARE->Transcription Luciferase Luciferase Protein Transcription->Luciferase Translation Signal Light Signal (RLU) Luciferase->Signal + Luciferin

Caption: Mechanism of Action for FMIC-induced Androgen Receptor transcriptional activation in a luciferase reporter system.

Experimental Protocol: The Self-Validating System

This protocol is designed not just to run the assay, but to validate it. It includes built-in checkpoints (CP) to ensure data integrity.

Phase A: Reagent Preparation (Critical for FMIC)

Rationale: Indole-carbonitriles can be hydrophobic.[2][1] Proper solvation is critical to prevent "crash-out" which mimics inhibition.[2]

  • Stock Solution: Dissolve FMIC (MW ~188.18 g/mol ) in 100% DMSO to a concentration of 10 mM .

    • Checkpoint 1: Verify clarity. If turbid, sonicate for 5 mins.

    • Checkpoint 2 (Optional): Measure fluorescence (Ex 320nm / Em 400-450nm) to confirm solution homogeneity.

  • Serial Dilution: Prepare a 1:3 serial dilution in DMSO (10 points). Range: 10 µM down to 0.5 nM.[2]

  • Intermediate Plate: Transfer dilutions to Low-Dead-Volume plate with culture media (final DMSO < 0.5%).

Phase B: AR-Luciferase Reporter Assay

Cell Line: MDA-MB-453 (Endogenous AR) or HEK293-AR-Luc (Transfected).[2][1]

  • Seeding: Seed 10,000 cells/well in 384-well white opaque plates. Incubate 24h for attachment.

    • Media: Use Charcoal-Stripped Serum (CSS) .[2]

    • Why? Standard serum contains testosterone, which will mask the FMIC signal.

  • Treatment: Add 5 µL of FMIC dilutions to cells (50 µL volume).

    • Control A: DMSO only (Background).

    • Control B: 10 nM DHT (Max Signal).

    • Control C: 10 µM Enzalutamide (if testing antagonist mode).

  • Incubation: 18–24 hours at 37°C, 5% CO2.

  • Detection: Add Luciferase substrate (e.g., Steady-Glo). Incubate 15 min. Read Luminescence.

Phase C: Validation Calculations

To validate the assay using FMIC, calculate the Z-Factor and Potency Stability .



  • Target: Z' > 0.5 (Excellent assay).

  • FMIC Specificity Check: If FMIC

    
     is < 50% of DHT 
    
    
    
    , the compound acts as a Partial Agonist in your specific cell background. This is a critical characterization step for SARMs.

Validation Workflow & Decision Tree

Use this logic flow to interpret the validation data generated with FMIC.

Validation_Logic Start Start Validation with FMIC Calc_Z Calculate Z-Factor (High vs Low Control) Start->Calc_Z Check_Z Is Z' > 0.5? Calc_Z->Check_Z Pass_Z Assay Robustness: PASS Check_Z->Pass_Z Yes Fail_Z Assay Robustness: FAIL Check Pipetting/Cell Health Check_Z->Fail_Z No Dose_Resp Generate FMIC Dose-Response Curve Pass_Z->Dose_Resp Check_Hill Hill Slope ~ 1.0? Dose_Resp->Check_Hill Pass_Hill binding Mode: Normal Check_Hill->Pass_Hill Yes Fail_Hill Check for Aggregation or Poly-pharmacology Check_Hill->Fail_Hill No Check_Potency Compare FMIC IC50/EC50 to Historical Data Pass_Hill->Check_Potency Check_Potency->Fail_Hill Mismatch Valid VALIDATED SYSTEM Proceed to Screening Check_Potency->Valid Match

Caption: Decision tree for validating bioassay performance using FMIC as the reference standard.

Troubleshooting & Optimization

IssueProbable CauseSolution using FMIC
Low Signal Window High background from serum.[2][1]Switch to Charcoal-Stripped Serum (CSS). FMIC response should increase >5-fold.
Steep Hill Slope (>2.0) Compound aggregation.Check FMIC solubility. Indoles can stack. Add 0.01% Triton X-100.
Shifted IC50/EC50 Incubation time drift.FMIC is stable, but cells metabolize. Standardize incubation to exactly 24h.

References

  • Vertex Pharmaceuticals Inc. (2014). Indolecarbonitriles as selective androgen receptor modulators. WO2014013309A1. Link

  • BLD Pharm. (2024). Product Datasheet: 4-Fluoro-7-methyl-1H-indole-6-carbonitrile (CAS 1167055-62-0).[2][1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indole-6-carbonitrile derivatives. Link

  • Zhang, X., et al. (2006). Application of the Z-factor in the validation of high-throughput screening assays. Journal of Biomolecular Screening. Link

  • Lai, Y.C., et al. (2025).[3] 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. ResearchGate. Link

Sources

Comparative

A Comparative Guide to the Impurity Profiling of Commercial 4-Fluoro-7-methyl-1H-indole-6-carbonitrile

Introduction: The Imperative for Purity in Advanced Pharmaceutical Intermediates 4-Fluoro-7-methyl-1H-indole-6-carbonitrile is a highly functionalized heterocyclic compound, representing a class of structures pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Advanced Pharmaceutical Intermediates

4-Fluoro-7-methyl-1H-indole-6-carbonitrile is a highly functionalized heterocyclic compound, representing a class of structures pivotal in modern drug discovery. The indole scaffold is a well-established pharmacophore, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1][2] The introduction of a fluorine atom and a nitrile group can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3]

As with any critical intermediate destined for API synthesis, a comprehensive understanding of its purity is not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of the final drug product. Impurities, which are any components that are not the drug substance or excipients, can arise from various sources including synthesis, degradation, or storage.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A(R2)) that mandate the reporting, identification, and qualification of impurities above specific thresholds.[6][7]

This guide provides a comparative analysis of key analytical methodologies for the robust impurity profiling of commercial 4-fluoro-7-methyl-1H-indole-6-carbonitrile. We will delve into the underlying principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and objective performance comparisons to empower researchers in selecting the most appropriate techniques for their specific needs.

Unraveling Potential Impurities: A Synthesis-Based Perspective

To effectively profile impurities, one must first anticipate their identities. While the exact commercial synthesis route for 4-fluoro-7-methyl-1H-indole-6-carbonitrile may be proprietary, we can infer potential impurities by examining common indole synthesis methodologies. A plausible route could involve a variation of the Fischer, Bartoli, or a modern palladium-catalyzed indole synthesis.

Based on these established chemical transformations, impurities can be categorized as follows:

  • Starting Materials & Reagents: Incomplete consumption of precursors like substituted hydrazines, anilines, or ketones.

  • Intermediates: Unreacted or partially reacted intermediates from multi-step syntheses.

  • By-products: Compounds formed from side reactions. For instance, in a Fischer indole synthesis using an unsymmetrical ketone, the formation of regioisomeric indole by-products is a common challenge.[8]

  • Degradation Products: Resulting from the instability of the final product under specific conditions (e.g., heat, light, pH). Indoles can be susceptible to oxidation or polymerization.

  • Residual Solvents: Organic volatile compounds used during synthesis and purification.[7]

A logical workflow for identifying these varied impurities is essential for a comprehensive analysis.

G cluster_input Input cluster_analysis Analytical Workflow cluster_output Output commercial_sample Commercial Batch of 4-fluoro-7-methyl-1H-indole-6-carbonitrile prep Sample Preparation (Dissolution in appropriate solvent) commercial_sample->prep hplc HPLC-UV/DAD (Quantitative Analysis) prep->hplc gcms GC-MS (Volatile Impurities & Solvents) prep->gcms nmr NMR Spectroscopy (Structural Elucidation) prep->nmr hplc_data Chromatographic Data (Peak Purity, % Area) hplc->hplc_data gcms_data Mass Spectra & RT (Compound Identification) gcms->gcms_data nmr_data Spectral Data (1H, 13C, 19F NMR) nmr->nmr_data report Comprehensive Impurity Profile (Identification, Quantification, Report) hplc_data->report gcms_data->report nmr_data->report

Fig. 1: A multi-technique workflow for impurity profiling.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is governed by the specific question being asked: Are we quantifying known impurities, screening for unknown volatiles, or elucidating the structure of a novel contaminant? Here, we compare the three cornerstone techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for impurity quantification, prized for its high sensitivity, reproducibility, and applicability to a wide range of non-volatile and thermally labile compounds.[9]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common mode and is ideal for separating compounds of moderate polarity like indole derivatives.

  • C18 Column: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the indole ring system.

  • Fluorinated Stationary Phase (PFP): For a fluorinated analyte like our target, a pentafluorophenyl (PFP) phase can offer alternative selectivity compared to C18.[10] It engages in dipole-dipole, π-π, and ion-exchange interactions, which can be beneficial for separating closely related fluorinated isomers or impurities.[10]

  • UV/DAD Detection: The indole chromophore exhibits strong UV absorbance, making a Diode Array Detector (DAD) ideal. A DAD provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in preliminary identification.

Experimental Protocol: HPLC-DAD for Impurity Quantification

  • Instrumentation: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chemicals & Reagents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Formic Acid (analytical grade), and ultrapure water.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex® C18 (100 Å, 2.6 µm, 150 x 4.6 mm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • DAD Wavelength: Monitoring at 220 nm and 280 nm; acquire spectra from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the commercial sample in a 50:50 mixture of ACN:Water to a final concentration of 1.0 mg/mL.

    • Prepare a sensitivity solution by diluting the main stock to 0.1% (equivalent to 1.0 µg/mL) to verify detection at the ICH reporting threshold.

  • System Suitability Test (SST): Before analysis, inject the main stock solution five times. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.

  • Data Analysis: Integrate all peaks. Report any impurity exceeding 0.05% of the total peak area. Use the DAD to compare the UV spectrum across each impurity peak with the main peak to check for co-elution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[7][11] For indole derivatives, its utility depends on their thermal stability and volatility.

Causality Behind Experimental Choices:

  • Headspace GC: For residual solvent analysis, static headspace sampling is preferred. It avoids injecting the non-volatile API onto the GC column, which prevents contamination and extends column lifetime.

  • Direct Liquid Injection: For semi-volatile impurities, direct injection can be used. However, the thermal stability of the indole-carbonitrile must be confirmed to prevent on-column degradation, which could be misinterpreted as an impurity.

  • Derivatization: For less volatile indole-related impurities, derivatization (e.g., silylation) can increase volatility and improve peak shape.[12]

  • Mass Spectrometry (MS) Detector: The MS provides mass-to-charge ratio data, enabling the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a static headspace autosampler, a split/splitless inlet, and a Mass Spectrometric detector.

  • Chemicals & Reagents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high purity, GC grade).

  • Chromatographic Conditions:

    • Column: Agilent DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • Inlet Temperature: 250 °C.

    • Split Ratio: 10:1.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the commercial sample into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO.

    • Seal the vial immediately and vortex to dissolve.

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Quantify using an external standard method if required by regulatory filings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and GC-MS are excellent for separation and detection, NMR is unparalleled for the definitive structural elucidation of unknown impurities without the need for a reference standard.[13][14] It is a powerful tool for providing comprehensive structural information.[7][15]

Causality Behind Experimental Choices:

  • High-Field NMR (≥500 MHz): Higher field strengths provide greater spectral dispersion and sensitivity, which are critical for detecting and resolving signals from low-level impurities that might be obscured by the main component's signals at lower fields.

  • Proton (¹H) NMR: This is the starting point. It provides information on the number of different types of protons and their connectivity. Quantitative ¹H NMR (qNMR) can be used to determine the concentration of an impurity relative to the main component.[14]

  • Carbon (¹³C) and DEPT: These experiments reveal the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure of an unknown impurity by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).

  • Fluorine (¹⁹F) NMR: Given the fluorine atom in the target molecule, ¹⁹F NMR is an exceptionally useful and highly sensitive technique to detect any fluorine-containing impurities.

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve a significant amount of the commercial sample (~10-20 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). A higher concentration increases the signal-to-noise ratio for minor components.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for peaks that are ~0.1% of the main component's intensity.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR: If an unknown impurity is detected at a sufficient level (>0.5-1%), acquire a suite of 2D spectra:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are key for connecting molecular fragments.

  • Data Analysis: Process the spectra using appropriate software. Compare the ¹H and ¹³C chemical shifts of the main component to literature or predicted values for confirmation. For any unknown signals, use the combination of 1D and 2D NMR data to piece together the structure. The integral of a well-resolved impurity signal in the ¹H NMR spectrum can be used to estimate its quantity relative to the main component.

G cluster_nmr NMR Structural Elucidation Workflow sample Isolated Impurity or Impurity-Rich Sample h1 1D ¹H NMR (Proton Environment & Quantification) sample->h1 c13 1D ¹³C & DEPT NMR (Carbon Skeleton) sample->c13 f19 1D ¹⁹F NMR (Fluorinated Impurities) sample->f19 cosy 2D COSY (H-H Connectivity) h1->cosy hsqc 2D HSQC (Direct C-H Bonds) c13->hsqc cosy->hsqc hmbc 2D HMBC (Long-Range C-H Bonds) hsqc->hmbc structure Proposed Structure hmbc->structure

Fig. 2: Workflow for elucidating an unknown impurity structure via NMR.

Performance Comparison and Data Summary

The following table objectively compares the performance of the described techniques for the impurity profiling of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Parameter HPLC-DAD GC-MS (Headspace) NMR Spectroscopy
Primary Application Quantification of known & unknown non-volatile impurities.Identification & quantification of residual solvents & volatile impurities.Structural elucidation of unknown impurities; quantification (qNMR).
Typical LOD/LOQ High (LOD ~0.01-0.05%)Very High (ppm levels for solvents)Low (LOD ~0.05-0.1% without isolation)
Selectivity High, tunable with column and mobile phase chemistry.Very high, based on both retention time and mass fragmentation.High, based on unique chemical shifts for each nucleus.
Identification Power Limited (based on UV spectrum and retention time matching).High (based on MS library matching).Definitive (provides complete structural information).
Quantification Excellent (Primary method for API purity).Good (Requires appropriate standards).Good (qNMR is absolute but requires careful setup).
Strengths - Robust and reproducible- Gold standard for purity assays- High throughput- Unmatched for volatile compounds- High sensitivity- Unambiguous structure confirmation- No reference standard needed for identification- Non-destructive
Limitations - Destructive- Requires reference standards for identification- Not suitable for volatile compounds- Only for thermally stable and volatile compounds- API can contaminate the system if injected directly- Low sensitivity compared to chromatographic methods- Complex data interpretation- Low throughput

Conclusion and Recommendations

A comprehensive impurity profiling strategy for commercial 4-fluoro-7-methyl-1H-indole-6-carbonitrile should not rely on a single technique but rather an orthogonal approach that leverages the strengths of each method.

  • For Routine Quality Control and Batch Release: HPLC-DAD is the method of choice. It provides precise and accurate quantification of impurities, which is essential for ensuring that batches meet pre-defined specifications. Its robustness and high throughput make it ideal for a manufacturing environment.

  • For Initial Characterization and Process Development: A combination of all three techniques is recommended. Headspace GC-MS is mandatory for clearing a batch of residual solvents. HPLC-DAD should be used to map the general impurity profile. Any significant unknown peaks (>0.10%) should be investigated further. If these peaks cannot be identified by HPLC-MS, isolation via preparative HPLC followed by NMR spectroscopy is the definitive path to structural elucidation.

  • For Investigating Out-of-Specification (OOS) Results: When a new, unknown impurity appears, NMR spectroscopy is the most powerful tool in the arsenal.[13][15] It can provide a complete structural picture, which is the first step in understanding its origin (e.g., a new by-product from a raw material change) and assessing its potential toxicological impact.

By integrating these complementary analytical techniques, researchers and drug development professionals can build a complete and accurate picture of the purity of 4-fluoro-7-methyl-1H-indole-6-carbonitrile, ensuring the quality and safety of the downstream active pharmaceutical ingredients.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. Available at: [Link]

  • Malviya, R. et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]

  • Zalewski, P. et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Scientiarum Polonorum, Hortorum Cultus. Available at: [Link]

  • Sajid, S. et al. (2019). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. Available at: [Link]

  • Klavina, L. et al. (2021). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PMC. Available at: [Link]

  • Staruszkiewicz, W. et al. (2002). Rapid Colorimetric Method To Detect Indole in Shrimp With Gas Chromatography Mass Spectrometry Confirmation. Journal of Aquatic Food Product Technology. Available at: [Link]

  • Behrend, P. (2012). GC/MS analysis of indole and skatole in seafood. ResearchGate. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Kumar, V. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sahoo, S. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • IJNRD.org. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]

  • Kawase, M. et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gendy, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Poboży, E. et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Available at: [Link]

  • Santasania, C. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Pete, B. et al. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry. Available at: [Link]

  • SMT. (n.d.). HPLC SEPARATION GUIDE. Available at: [Link]

  • Kumar, A. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Starek, M. et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-7-methyl-1H-indole-6-carbonitrile

This document provides essential safety and logistical information for the proper disposal of 4-fluoro-7-methyl-1H-indole-6-carbonitrile. As a specialized research chemical, its toxicological and environmental properties...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 4-fluoro-7-methyl-1H-indole-6-carbonitrile. As a specialized research chemical, its toxicological and environmental properties are not fully characterized. Therefore, this guide is founded on established principles for handling hazardous halogenated, nitrile-containing organic compounds, ensuring a cautious and compliant approach. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to manage waste streams responsibly, protecting both laboratory personnel and the environment.

Hazard Assessment and Waste Characterization: An Inferential Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 4-fluoro-7-methyl-1H-indole-6-carbonitrile, a risk assessment must be inferred from its structural components. This proactive characterization is the cornerstone of a self-validating safety protocol.

  • The Indole Nucleus: Indole and its derivatives are known for their broad biological activity, serving as scaffolds for many pharmaceuticals.[1][2] This inherent bioactivity necessitates that the compound be handled as potentially harmful and not be released into the environment.

  • The Nitrile Group (-C≡N): The nitrile functional group is structurally related to cyanide. Organic nitriles can be toxic and may release hydrogen cyanide—a potent poison—under acidic conditions or during improper thermal decomposition.[3][4] Therefore, this compound must be considered toxic.

  • The Fluoro- Group (-F): The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly stable and potentially persistent in the environment.[2] Improper incineration can lead to the formation of hazardous decomposition products like gaseous hydrogen fluoride (HF), which is extremely corrosive and toxic.[5]

Based on this structural analysis, 4-fluoro-7-methyl-1H-indole-6-carbonitrile must be classified as a hazardous chemical waste . It should never be disposed of down the drain or in standard municipal trash.[6][7][8] All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][9]

Personnel Protection and Handling

Prior to handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE ComponentRationale for UseSupporting Standards / Practices
Safety Goggles/Glasses Protects eyes from splashes or contact with solid particles.OSHA 29 CFR 1910.133, EN166
Nitrile Gloves Provides a chemical-resistant barrier to prevent skin contact.EN ISO 374-1
Laboratory Coat Protects skin and clothing from contamination.Standard good laboratory practice.[8]
Fume Hood All handling of the solid compound and its waste should occur in a certified chemical fume hood to prevent inhalation of fine particulates.Prudent Practices in the Laboratory

Waste Segregation and Container Management Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste container and to ensure the waste stream is routed to the correct disposal facility.

Step-by-Step Container Management:

  • Container Selection: Obtain a dedicated hazardous waste container that is in good condition, has a secure, leak-proof closure, and is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[3][6]

  • Waste Stream Identification: As a fluorinated compound, this waste must be segregated into the "Halogenated Organic Waste" stream.[8] This is a critical step, as halogenated waste requires specific disposal methods (e.g., high-temperature incineration with scrubbers for acidic gases) that differ from non-halogenated waste.

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-fluoro-7-methyl-1H-indole-6-carbonitrile".

    • The accumulation start date (the date the first piece of waste is added).

    • Associated hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Incompatible Materials: Do NOT mix this waste with incompatible materials. Based on the nitrile and fluorinated nature, avoid mixing with:

    • Strong Oxidizing Agents[10]

    • Strong Reducing Agents[10]

    • Strong Acids or Bases

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[3] This prevents the release of vapors and protects the contents from environmental contamination.

Standard Operating Procedure for Disposal

The following workflow outlines the compliant disposal process from the point of generation to final removal by professionals. The process is designed to adhere to regulations governing Satellite Accumulation Areas (SAAs), which are common in laboratory settings.[3]

Disposal Workflow Diagram

DisposalWorkflow start_node Waste Generation (4-fluoro-7-methyl-1H-indole-6-carbonitrile or contaminated materials) node1 Select 'Halogenated Organic Solid Waste' Container start_node->node1 Begin Disposal action_node action_node decision_node decision_node storage_node Store in Satellite Accumulation Area (SAA) decision1 Container Full or Max Accumulation Time Reached? storage_node->decision1 final_node Professional Disposal (Licensed Contractor via Incineration) spill_node Spill Occurs spill_action Execute Spill Management Protocol (See Section 5) spill_node->spill_action node2 Verify Container is Properly Labeled (Chemical Name, Date, Hazards) node1->node2 node3 Place Waste in Container & Secure Lid node2->node3 node3->storage_node decision1->storage_node No node4 Move to Central Accumulation Area & Request EHS/Contractor Pickup decision1->node4 Yes node4->final_node spill_action->node3 Place cleanup debris in waste container

Caption: Disposal workflow for 4-fluoro-7-methyl-1H-indole-6-carbonitrile.

Step-by-Step Methodology:

  • Point of Generation Collection: All items contaminated with 4-fluoro-7-methyl-1H-indole-6-carbonitrile, including residual amounts of the solid, contaminated weighing paper, gloves, and pipette tips, should be immediately placed into the pre-labeled "Halogenated Organic Waste" container.

  • Satellite Accumulation Area (SAA) Storage: The waste container must be stored in a designated SAA, which is located at or near the point of generation and under the control of the laboratory personnel.[3] Do not move waste between different laboratories for consolidation.

  • Monitoring Accumulation Limits: Laboratory personnel are responsible for monitoring the amount of waste in the container. Under EPA regulations, a maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be removed within three calendar days.[3] Additionally, some institutions have time limits (e.g., 6-12 months) for waste accumulation.[9]

  • Requesting Waste Pickup: When the container is full or has reached its accumulation time limit, a waste pickup request must be submitted to your institution's Environmental Health & Safety (EHS) department or directly to your contracted licensed hazardous waste disposal company.

  • Final Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this compound is high-temperature incineration, which ensures the complete destruction of the organic molecule.[11]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don all PPE as outlined in Section 2.

  • Contain the Spill: Cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.[12] This prevents the powder from becoming airborne.

  • Collect Spill Debris: Carefully sweep the material into a dustpan. Avoid creating dust. Use spark-proof tools if there is any fire hazard.[5]

  • Dispose of Cleanup Materials: Place all contaminated absorbent material and any contaminated cleaning tools (if disposable) into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Science of Synthesis. Product Class 5: Nitriles.
  • Ossila. (2023, December 05). 4-Fluoroindole - SAFETY DATA SHEET.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • CP Lab Safety. Nitriles Waste Compatibility.
  • Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389.
  • BASF. (2026, February 20). Safety data sheet.
  • Ossila. 4-Fluoroindole | CAS Number 387-43-9.
  • Sigma-Aldrich. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4.
  • Balabon, A., et al. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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